1-(2-fluorophenyl)cyclopentane-1-carboxylic Acid
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-10-6-2-1-5-9(10)12(11(14)15)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWFKNJZMNAYGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352936 | |
| Record name | 1-(2-fluorophenyl)cyclopentane-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214262-96-1 | |
| Record name | 1-(2-Fluorophenyl)cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214262-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-fluorophenyl)cyclopentane-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 214262-96-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, outlines a likely synthetic route with experimental protocols, and discusses its potential biological significance.
Chemical Identity and Properties
This compound is a synthetic organic compound. Its core structure consists of a cyclopentane ring and a carboxylic acid group, with a 2-fluorophenyl substituent attached to the same carbon atom.
CAS Number: 214262-96-1[1]
Molecular Formula: C₁₂H₁₃FO₂[1]
Molecular Weight: 208.23 g/mol [1]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 208.23 g/mol | [1] |
| XLogP3-AA | 2.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 208.08995782 Da | [1] |
| Monoisotopic Mass | 208.08995782 Da | [1] |
Synthesis and Experimental Protocols
-
Alkylation of a substituted phenylacetonitrile: This step establishes the carbon skeleton of the molecule.
-
Hydrolysis of the nitrile group: The nitrile is converted to the desired carboxylic acid.
Below is a generalized experimental protocol based on established chemical principles for this class of compounds.
Logical Workflow for Synthesis
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(2-Fluorophenyl)cyclopentane-1-carbonitrile
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-fluorophenylacetonitrile in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Addition of Base: Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise. Stir the mixture at this temperature for 30 minutes.
-
Alkylation: Add a solution of 1,4-dibromobutane in anhydrous THF dropwise to the reaction mixture.
-
Reaction Completion and Work-up: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress using thin-layer chromatography (TLC). Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Reaction Setup: In a round-bottom flask, dissolve the purified 1-(2-fluorophenyl)cyclopentane-1-carbonitrile in a suitable solvent, such as ethanol or a mixture of water and a co-solvent.
-
Hydrolysis: Add a strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., sodium hydroxide) to the solution. Heat the mixture to reflux.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction mixture. If acidic hydrolysis was performed, neutralize the excess acid with a base. If basic hydrolysis was performed, acidify the mixture with a strong acid (e.g., concentrated HCl) until the carboxylic acid precipitates.
-
Isolation and Purification: Collect the solid product by filtration. The crude carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Analytical Data (Predicted)
While specific spectral data for this compound is not publicly available, the following are the expected characteristic signals based on its structure.
| Spectroscopic Technique | Expected Signals |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.5 ppm), Cyclopentane protons (multiplets, ~1.5-2.5 ppm), Carboxylic acid proton (broad singlet, >10 ppm) |
| ¹³C NMR | Carboxylic acid carbonyl carbon (~170-180 ppm), Aromatic carbons (~115-165 ppm, with characteristic C-F coupling), Quaternary carbon of the cyclopentane ring, Cyclopentane methylene carbons |
| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-F stretch (~1100-1200 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 208.09, Fragments corresponding to the loss of COOH, and cleavage of the cyclopentane ring. |
Biological Activity and Potential Applications
Specific biological activity data for this compound is not extensively documented in publicly available literature. However, the structural motifs present in this molecule suggest potential areas of interest for drug discovery and development.
-
Carboxylic Acid Group: This functional group is a common feature in many biologically active molecules and can participate in key interactions with biological targets.
-
Fluorophenyl Group: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.
-
Cyclopentane Scaffold: This rigid ring system can serve as a scaffold to orient the pharmacophoric groups in a defined three-dimensional space, potentially leading to enhanced selectivity and potency.
Compounds with similar structural features have been investigated for a range of biological activities. Further research is required to elucidate the specific biological profile of this compound.
Potential Research Workflow for Biological Evaluation
Caption: A typical workflow for the biological evaluation of a novel chemical entity.
Safety Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313.[1]
It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted by qualified personnel in accordance with established safety protocols.
References
Technical Guide: Physicochemical Properties of 1-(2-fluorophenyl)cyclopentane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-fluorophenyl)cyclopentane-1-carboxylic acid is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. Its structural features, comprising a cyclopentane ring, a carboxylic acid group, and a fluorophenyl moiety, make it a valuable building block for the synthesis of more complex molecules. Understanding its physicochemical properties is crucial for its effective utilization in research and development, particularly in areas such as analog synthesis, formulation development, and preliminary assessment of its drug-like properties. This technical guide provides a summary of the known physicochemical data for this compound, outlines general experimental protocols for their determination, and presents a logical workflow for its synthesis.
Physicochemical Properties
The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are predicted and have not been experimentally verified.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃FO₂ | PubChem[1] |
| Molecular Weight | 208.23 g/mol | PubChem[1] |
| Boiling Point | 340.9 °C at 760 mmHg | CROCHEM |
| Predicted LogP | 2.9 | PubChem[1][2] |
| Melting Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
While specific experimental solubility data for this compound is not available, the parent compound, cyclopentanecarboxylic acid, is reported to be moderately soluble in water and readily soluble in organic solvents.[3] The presence of the lipophilic fluorophenyl group in the target molecule would likely decrease its aqueous solubility and further enhance its solubility in organic solvents.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not publicly available. However, the following are generalized, standard laboratory procedures that can be employed for this purpose.
Determination of Melting Point
The melting point of a solid compound can be determined using a capillary melting point apparatus. A small, powdered sample of the crystalline material is packed into a thin-walled capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range at which the substance melts, from the first appearance of liquid to complete liquefaction, is recorded as the melting point.
Determination of Solubility
The solubility of the compound in various solvents (e.g., water, ethanol, acetone, dichloromethane) can be determined by the shake-flask method. An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The saturated solution is then filtered to remove the undissolved solid, and the concentration of the compound in the filtrate is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Determination of the Acid Dissociation Constant (pKa)
The pKa of the carboxylic acid can be determined by potentiometric titration. A solution of the compound with a known concentration is prepared in a suitable solvent (typically a water-alcohol mixture for compounds with low water solubility). A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution of the acid. The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant. The pKa is the pH at which half of the acid has been neutralized by the base, which corresponds to the midpoint of the titration curve.
Determination of the Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique for its experimental determination. A solution of the compound is prepared in one of the two immiscible solvents (n-octanol and water). This solution is then mixed with the other solvent in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the two phases. After the layers have separated, the concentration of the compound in each phase is determined analytically. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Synthesis Workflow
This proposed synthesis begins with the deprotonation of 2-fluorophenylacetonitrile using a strong base, followed by a nucleophilic substitution reaction with 1,4-dibromobutane to form the cyclopentane ring and the nitrile intermediate. The final step involves the hydrolysis of the nitrile group to the carboxylic acid under either acidic or basic conditions.
Conclusion
This technical guide has summarized the currently available physicochemical data for this compound, provided generalized experimental protocols for the determination of its key properties, and outlined a plausible synthetic workflow. While some experimental values are yet to be reported in the literature, the information provided herein serves as a valuable resource for researchers and scientists working with this compound. Further experimental characterization is encouraged to provide a more complete understanding of its physicochemical profile.
References
An In-depth Technical Guide on 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential characteristics of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid. While specific experimental data for this compound is limited in publicly available literature, this document compiles foundational knowledge, data from closely related analogs, and predicted properties to serve as a valuable resource for research and development endeavors. The guide includes a summary of key molecular identifiers, predicted spectroscopic characteristics, and a discussion of potential, though currently unconfirmed, biological significance based on the activities of similar molecular scaffolds.
Molecular Structure and Chemical Identity
This compound is a synthetic organic compound characterized by a cyclopentane ring and a carboxylic acid functional group, with a 2-fluorophenyl substituent attached to the C1 position of the cyclopentane ring.
Molecular Structure Diagram:
Caption: 2D Molecular Structure of this compound.
Quantitative Molecular Data
A summary of the key identifiers and computed properties for this compound is provided in the table below.[1][2]
| Property | Value | Source |
| Molecular Formula | C12H13FO2 | PubChem[1] |
| Molecular Weight | 208.23 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1][2] |
| CAS Number | 214262-96-1 | PubChem[1][2] |
| SMILES | C1CCC(C1)(C2=CC=CC=C2F)C(=O)O | PubChem[2] |
| InChIKey | AXWFKNJZMNAYGJ-UHFFFAOYSA-N | PubChem[2] |
| XLogP3-AA (Predicted) | 2.9 | PubChem[1] |
| Monoisotopic Mass | 208.08995782 Da | PubChem[1][2] |
Synthesis and Experimental Protocols
A plausible synthetic route could involve the alkylation of a 2-fluorophenylacetonitrile with 1,4-dibromobutane to form the cyclopentane ring, followed by hydrolysis of the nitrile to the carboxylic acid. This approach is a common method for the synthesis of 1-arylcycloalkanecarboxylic acids.
Illustrative Synthetic Workflow (Hypothetical):
Caption: A potential synthetic workflow for the target compound.
Note: This represents a generalized synthetic scheme. Optimization of reaction conditions, including choice of base, solvent, temperature, and reaction time, would be necessary to achieve a viable yield and purity.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on the known chemical shifts and absorption frequencies of its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show multiplets for the methylene protons of the cyclopentane ring, typically in the range of 1.5-2.5 ppm. The aromatic protons of the 2-fluorophenyl group would appear as a complex multiplet pattern in the downfield region, approximately between 7.0 and 7.5 ppm. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, typically above 10 ppm.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the cyclopentane ring, the aromatic ring, and the carboxyl group. The quaternary carbon of the cyclopentane ring attached to the phenyl group and the carboxylic acid would be expected around 40-50 ppm. The methylene carbons of the cyclopentane ring would likely appear in the 25-40 ppm range. The aromatic carbons would resonate between 115 and 165 ppm, with the carbon bearing the fluorine atom showing a characteristic large one-bond C-F coupling constant. The carboxyl carbon would be observed in the downfield region, typically around 175-185 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to exhibit the following characteristic absorption bands:
-
A very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching absorption for the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.
-
C-H stretching vibrations for the aliphatic cyclopentane and aromatic phenyl protons, typically in the 2850-3100 cm⁻¹ region.
-
Aromatic C=C stretching bands around 1450-1600 cm⁻¹.
-
A C-F stretching vibration, which is typically found in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted)
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (208.23). Common fragmentation patterns would likely involve the loss of the carboxyl group (M-45) and fragmentation of the cyclopentane and phenyl rings.
Biological Activity and Signaling Pathways (Prospective)
There is currently no published data on the biological activity or the specific signaling pathways modulated by this compound. However, the presence of the cyclopentane carboxylic acid scaffold in other biologically active molecules suggests potential areas for investigation.
For instance, certain derivatives of cyclopentane carboxylic acid have been explored as inhibitors of the voltage-gated sodium channel NaV1.7, a target for the treatment of pain. This suggests that this compound could be a candidate for screening in assays related to ion channel modulation or other neurological targets.
Hypothetical Drug Discovery Workflow:
Caption: A generalized workflow for investigating the biological activity of a novel compound.
Given the lack of specific data, any investigation into the biological effects of this compound would need to begin with broad-based screening to identify potential targets and mechanisms of action.
Conclusion and Future Directions
This compound is a well-defined chemical entity for which foundational molecular data is available. However, a significant gap exists in the scientific literature regarding its experimental characterization and biological activity. Future research should focus on:
-
Development and publication of a robust and reproducible synthetic protocol.
-
Comprehensive spectroscopic analysis (NMR, IR, MS) to confirm its structure and provide reference data.
-
Broad-based biological screening to identify any potential therapeutic targets or mechanisms of action.
This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the potential of this and related compounds. The provided data and predictive analyses are intended to facilitate the design of future experimental work.
References
In-Depth Technical Guide: Solubility of 1-(2-Fluorophenyl)cyclopentane-1-carboxylic Acid in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, general experimental protocols for its determination, and its potential applications in drug development based on its structural motifs.
Core Concepts: Predicting Solubility
The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. For this compound, several structural features are key to understanding its solubility profile:
-
Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This suggests good solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents. The acidic nature of this group also means its solubility is highly pH-dependent in aqueous solutions; it will be more soluble in basic solutions where it can form a salt.
-
Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring increases the molecule's polarity and can participate in hydrogen bonding. The aromatic ring itself contributes to non-polar character through van der Waals interactions.
-
Cyclopentane Ring: This saturated cyclic hydrocarbon is non-polar and contributes to the molecule's lipophilicity.
The interplay between the polar carboxylic acid and fluorophenyl groups and the non-polar cyclopentane ring suggests that this compound will exhibit a range of solubilities across different organic solvents. The general principle of "like dissolves like" is a useful starting point for predicting its solubility. It is expected to be more soluble in polar organic solvents than in non-polar hydrocarbon solvents.
Experimental Protocols for Solubility Determination
Qualitative Solubility Testing
A straightforward approach to assess solubility in various solvents involves observing the dissolution of a small, known amount of the compound in a specific volume of the solvent.
General Protocol:
-
Add approximately 25 mg of this compound to a test tube.
-
Add 0.5 mL of the chosen organic solvent.
-
Agitate the mixture vigorously for 1-2 minutes.
-
Observe if the solid dissolves completely. If it does, the compound is considered soluble. If a significant portion remains undissolved, it is considered insoluble.
-
This can be performed with a range of solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) to create a qualitative solubility profile.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.
Detailed Methodology:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A constant temperature water bath is recommended to maintain a stable temperature.
-
Phase Separation: Allow the undissolved solid to settle. Centrifugation can be used to facilitate the separation of the solid and liquid phases.
-
Sample Analysis: Carefully withdraw a known volume of the clear, saturated supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or by evaporating the solvent and weighing the residue.
-
Calculation: The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).
Data Presentation
As no specific quantitative solubility data for this compound was found in the literature, a table of expected qualitative solubility based on general chemical principles is provided below.
| Solvent | Solvent Type | Expected Qualitative Solubility | Rationale |
| Methanol | Polar Protic | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of methanol. |
| Ethanol | Polar Protic | High | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. |
| Acetone | Polar Aprotic | Moderate to High | Acetone is a polar aprotic solvent that can act as a hydrogen bond acceptor for the carboxylic acid proton. |
| Dichloromethane | Non-polar | Low to Moderate | While considered non-polar, it has some dipole moment and may show some solubility. |
| Toluene | Non-polar | Low | The non-polar nature of toluene makes it a poor solvent for the polar carboxylic acid group. |
| Hexane | Non-polar | Very Low | As a non-polar hydrocarbon, hexane is unlikely to dissolve the polar carboxylic acid. |
Relevance in Drug Development
Cyclopentane carboxylic acid derivatives have been investigated for their potential as therapeutic agents. The structural motif of this compound suggests its potential interaction with biological targets.
Potential Inhibition of Leukotriene C4 Synthase
Some cyclopentane carboxylic acid derivatives have been explored for their role in modulating inflammatory pathways. One such pathway is the leukotriene signaling cascade, where leukotriene C4 synthase is a key enzyme in the production of pro-inflammatory leukotrienes. Inhibition of this enzyme could be a therapeutic strategy for inflammatory diseases.
Caption: Potential inhibition of Leukotriene C4 Synthase by the target compound.
Potential as a NaV1.7 Inhibitor
Recent research has identified cyclopentane carboxylic acids as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7, which is a key mediator of pain signals. This suggests a potential application for this compound in the development of novel analgesics.
Caption: Proposed mechanism of NaV1.7 inhibition for pain management.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical structure provides a strong basis for predicting its solubility behavior. It is anticipated to be soluble in polar organic solvents. The experimental protocols outlined in this guide offer a robust framework for determining its precise solubility parameters. The structural motifs present in the molecule suggest its potential as a modulator of inflammatory and pain signaling pathways, making it a compound of interest for further investigation in drug discovery and development.
1-(2-fluorophenyl)cyclopentane-1-carboxylic acid IUPAC name and synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-fluorophenyl)cyclopentane-1-carboxylic acid is a fluorinated aromatic carboxylic acid derivative built on a cyclopentane scaffold. As a member of the α-aryl cycloalkane carboxylic acid family, it holds potential as a key intermediate in the synthesis of complex molecular architectures for pharmaceutical research. Compounds with this structural motif are of interest in medicinal chemistry, particularly as precursors for developing modulators of enzymatic pathways. This document provides a technical overview of its chemical identity, a plausible synthetic route, and its potential applications in drug discovery, based on analogous structures and reactions.
Nomenclature and Chemical Properties
The compound is identified by its IUPAC name and several synonyms and registry numbers, which are crucial for cross-referencing in chemical databases and literature.[1]
Table 2.1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 214262-96-1[1] |
| Molecular Formula | C₁₂H₁₃FO₂[1] |
| Synonyms | 1-(2-Fluorophenyl)cyclopentanecarboxylic acid, MFCD00800622[1] |
| InChIKey | AXWFKNJZMNAYGJ-UHFFFAOYSA-N[1] |
Table 2.2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 208.23 g/mol [1] |
| Monoisotopic Mass | 208.08995782 Da[1] |
| XLogP3-AA (Predicted) | 2.9 |
| Topological Polar Surface Area | 37.3 Ų |
| Hazard Classification | Skin Irritant (Category 2), Eye Irritant (Category 2A)[1] |
Synthesis Protocol
Proposed Synthesis: Grignard Carboxylation
This two-step process begins with the formation of a Grignard reagent from 1-bromo-2-fluorobenzene, which then acts as a nucleophile to attack cyclopentanone. The resulting tertiary alkoxide is then carboxylated using carbon dioxide.
Step 1: Nucleophilic addition of Grignard Reagent to Cyclopentanone
-
Prepare the Grignard reagent by reacting 1-bromo-2-fluorobenzene with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
In a separate flask, dissolve cyclopentanone in the same anhydrous ether solvent and cool the solution in an ice bath (0 °C).
-
Slowly add the prepared Grignard reagent to the cyclopentanone solution.
-
After the addition is complete, allow the reaction to stir and warm to room temperature for several hours to form the magnesium alkoxide intermediate.
Step 2: Carboxylation and Acidic Workup
-
Cool the reaction mixture containing the alkoxide intermediate.
-
Introduce a source of carbon dioxide. This can be achieved by bubbling CO₂ gas through the solution or by pouring the reaction mixture over crushed dry ice (solid CO₂).
-
Once the carboxylation is complete, perform an acidic workup by slowly adding an aqueous solution of a strong acid (e.g., hydrochloric acid) to quench the reaction and protonate the carboxylate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound using a suitable technique, such as recrystallization or column chromatography.
Potential Biological Activity and Applications
Direct biological data for this compound is scarce. However, its role as a synthetic intermediate provides significant insight into its potential applications.
Precursor for Enzyme Inhibitors
Recent research highlights the use of α-aryl cyclopentane carboxylic acids as starting materials for the synthesis of potent enzyme inhibitors via transannular C–H functionalization.[3] This advanced synthetic strategy allows for the direct and diastereoselective installation of aryl groups at the γ-position of the cyclopentane ring.[3]
This one-step conversion of α-aryl cyclopentane carboxylic acids yields compounds that have been identified as potent inhibitors of:
-
Aldo-Keto Reductase Family 1 Member C1/C3 (AKR1C1/AKR1C3): These enzymes are implicated in the metabolism of steroids and prostaglandins and are targets for treating hormone-dependent cancers.[3]
-
Histone Deacetylases (HDACs): Amidation of the resulting functionalized products can lead to potent HDAC inhibitors, a class of drugs investigated for cancer therapy.[3]
The subject compound, this compound, serves as an ideal precursor for this type of transformation, enabling the generation of novel, potentially bioactive molecules for screening and drug development.
Conclusion
This compound is a well-characterized chemical entity with significant value as a synthetic intermediate. While direct biological activity data is limited, its utility as a precursor in advanced synthetic methodologies, such as C-H functionalization, positions it as a valuable building block for the discovery of novel therapeutics. The proposed Grignard-based synthesis offers a reliable method for its preparation, enabling further exploration of its potential in developing potent inhibitors for oncology and other therapeutic areas. Future research should focus on exploring the biological activities of compounds directly derived from this versatile precursor.
References
In-Depth Technical Guide: Theoretical pKa of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the theoretical pKa of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid. Due to the absence of experimentally determined values in publicly available literature, this document outlines a robust estimation based on the pKa of structurally related compounds and the well-understood electronic effects of substituents. Furthermore, this guide presents a comprehensive experimental protocol for the accurate determination of the pKa value and discusses the potential relevance of this compound in biological signaling pathways, supported by appropriate diagrams.
Theoretical pKa Estimation
1.1. Analysis of Parent Structures
The pKa of a carboxylic acid is influenced by the stability of its corresponding carboxylate anion. The presence of electron-donating or electron-withdrawing groups can significantly alter this stability and, consequently, the acidity.
-
Cyclopentanecarboxylic Acid: The pKa of cyclopentanecarboxylic acid is approximately 4.99[1]. The alkyl cyclopentyl group is weakly electron-donating, which slightly destabilizes the carboxylate anion and results in a higher pKa compared to formic acid.
-
Benzoic Acid: Benzoic acid has a pKa of about 4.2[2][3][4][5]. The phenyl group is generally considered electron-withdrawing, which stabilizes the benzoate anion and makes benzoic acid more acidic than cyclopentanecarboxylic acid.
1.2. The Inductive Effect of Fluorine
Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect)[6][7][8]. When attached to a molecule, it pulls electron density towards itself, which can have a significant impact on the acidity of nearby functional groups[6][9][10]. In the case of this compound, the fluorine atom on the phenyl ring will help to stabilize the negative charge of the carboxylate anion upon deprotonation. This stabilization increases the acidity of the carboxylic acid, leading to a lower pKa value[6][7][8].
1.3. Estimated pKa Value
Considering the pKa of cyclopentanecarboxylic acid (4.99) and the acid-strengthening effect of the 2-fluorophenyl group, the theoretical pKa of this compound is expected to be lower than 4.99. The electron-withdrawing nature of the fluorinated phenyl ring will be more pronounced than the simple phenyl ring of benzoic acid. Therefore, the pKa is also anticipated to be lower than that of benzoic acid (4.2). A reasonable estimation for the pKa of this compound would be in the range of 3.8 to 4.1 .
For a more precise theoretical value, the use of specialized pKa prediction software is recommended. Several commercially available and free programs can calculate pKa values based on the chemical structure[11][12][13][14].
Data Summary
The following table summarizes the key quantitative data used in the theoretical pKa estimation.
| Compound | Structure | pKa | Reference(s) |
| Cyclopentanecarboxylic Acid | C₅H₉COOH | 4.99 | [1] |
| Benzoic Acid | C₆H₅COOH | ~4.2 | [2][3][4][5] |
| This compound | C₁₂H₁₃FO₂ | ~3.8 - 4.1 (Estimated) | N/A |
Experimental Protocol for pKa Determination
To empirically validate the theoretical pKa, potentiometric titration is a highly accurate and widely used method.
3.1. Principle
Potentiometric titration involves the gradual addition of a titrant of known concentration to a solution of the analyte while monitoring the potential difference (voltage) between two electrodes. The equivalence point, where the acid has been completely neutralized by the base, is identified by a sharp change in potential. The pKa can then be determined from the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.
3.2. Materials and Reagents
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for ionic strength adjustment
-
Deionized water, free of CO₂
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (100 mL)
3.3. Procedure
-
Sample Preparation: Accurately weigh approximately 20-30 mg of this compound and dissolve it in 50 mL of deionized water in a 100 mL beaker. If solubility is an issue, a co-solvent such as methanol or ethanol may be used, but the pKa value will be for that specific solvent mixture.
-
Ionic Strength Adjustment: Add a small amount of KCl to the solution to maintain a constant ionic strength throughout the titration.
-
Titration Setup: Place the beaker on a magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution. Ensure the electrode is properly calibrated with standard buffer solutions before use.
-
Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH values against the volume of NaOH added. The equivalence point can be determined from the first or second derivative of the titration curve. The pKa is the pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point).
Potential Biological Significance and Signaling Pathways
While the specific biological role of this compound is not extensively documented, its structural motifs are present in compounds with known biological activities. For instance, fluorinated phenyl groups are common in many pharmaceuticals, and the carboxylic acid moiety can interact with various biological targets.
4.1. Hypothetical Signaling Pathway Involvement
Given the structural similarities to some non-steroidal anti-inflammatory drugs (NSAIDs), it is plausible that this compound could interact with enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) enzymes.
Caption: Hypothetical interaction with the Cyclooxygenase (COX) pathway.
4.2. Experimental Workflow for Target Identification
To investigate the potential biological targets of this compound, a systematic experimental workflow can be employed.
Caption: A typical workflow for drug discovery and development.
Conclusion
The theoretical pKa of this compound is estimated to be in the range of 3.8 to 4.1, based on the analysis of its parent structures and the inductive effect of the fluorine substituent. For definitive confirmation, experimental determination via potentiometric titration is recommended. The structural features of this molecule suggest potential interactions with biological targets, warranting further investigation through established drug discovery workflows. This guide provides a foundational understanding for researchers interested in the physicochemical properties and potential applications of this compound.
References
- 1. chembk.com [chembk.com]
- 2. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]
- 4. global.oup.com [global.oup.com]
- 5. proprep.com [proprep.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. acdlabs.com [acdlabs.com]
- 12. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. schrodinger.com [schrodinger.com]
- 14. pKa - ECETOC [ecetoc.org]
The Genesis and Evolution of 1-Aryl-Cyclopentane-1-Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-aryl-cyclopentane-1-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in the development of novel therapeutics. Its unique conformational properties and synthetic accessibility have made it a "privileged scaffold" in drug discovery. This technical guide provides an in-depth exploration of the discovery and history of this important class of molecules, from the foundational synthesis of the cyclopentane ring to the contemporary applications of its 1-aryl derivatives. Detailed experimental protocols for key historical and modern syntheses are provided, alongside a comprehensive summary of relevant quantitative data. Furthermore, this guide visualizes the critical biological signaling pathways where these compounds have shown significant activity, offering a valuable resource for researchers in the field.
Historical Perspective: The Dawn of Cyclopentane Chemistry
The journey into the world of cyclopentane carboxylic acids begins in the late 19th century with the pioneering work of Sir William Henry Perkin Jr. While he is widely celebrated for his contributions to synthetic organic chemistry, his investigations into cyclic compounds laid the essential groundwork for the synthesis of the cyclopentane ring system.
One of the earliest and most significant methods for the preparation of a cyclopentane carboxylic acid derivative was reported by Perkin in 1887. His synthesis of trans-cyclopentane-1,2-dicarboxylic acid was a multi-step process commencing with the alkylation of diethyl malonate using 1,3-dibromopropane[1]. This seminal work not only demonstrated the feasibility of constructing the five-membered ring but also opened the door for further exploration of its chemistry.
The Perkin Synthesis of trans-Cyclopentane-1,2-Dicarboxylic Acid (1887)
The following workflow illustrates the classical synthesis route developed by Perkin.
Early 20th Century Developments
Following Perkin's initial breakthrough, the early 20th century saw further refinements and alternative strategies for the synthesis of cyclopentane carboxylic acids. These methods aimed to improve yields and expand the scope of accessible derivatives. While a comprehensive review of all early methods is beyond the scope of this guide, it is important to note the continued interest in this scaffold, which solidified its place in the repertoire of synthetic organic chemistry.
The Emergence of 1-Aryl-Cyclopentane-1-Carboxylic Acids
While the foundational chemistry of the cyclopentane ring was established in the late 19th and early 20th centuries, the specific subclass of 1-aryl-cyclopentane-1-carboxylic acids gained prominence much later, driven by the demands of modern drug discovery. The introduction of an aryl group at the C1 position, along with a carboxylic acid, creates a molecule with a unique three-dimensional structure and physicochemical properties that are highly amenable to interacting with biological targets.
A widely adopted and efficient method for the synthesis of 1-aryl-cyclopentane-1-carboxylic acids involves the alkylation of a phenylacetonitrile derivative with a 1,4-dihalobutane, followed by hydrolysis of the nitrile to the corresponding carboxylic acid.
Modern Synthesis: Alkylation of Phenylacetonitrile
This two-step approach has become a workhorse for the preparation of 1-aryl-cyclopentane-1-carboxylic acids due to its reliability and scalability. The use of phase transfer catalysis can significantly enhance the efficiency of the initial alkylation step.
Experimental Protocols
Perkin's Synthesis of trans-Cyclopentane-1,2-Dicarboxylic Acid (Adapted from historical accounts[1])
Step 1: Synthesis of Tetraethyl pentane-1,1,5,5-tetracarboxylate Diethyl malonate is reacted with sodium ethoxide in ethanol. To this solution, 1,3-dibromopropane is added, and the mixture is heated to effect the alkylation, yielding the tetraethyl ester.
Step 2: Cyclization The tetraethyl pentane-1,1,5,5-tetracarboxylate is treated with sodium ethoxide to form the disodium salt. Subsequent reaction with bromine induces cyclization to the cyclic tetraester intermediate.
Step 3: Hydrolysis and Decarboxylation The cyclic tetraester is subjected to alkaline hydrolysis, followed by acidification and heating to promote decarboxylation, yielding trans-cyclopentane-1,2-dicarboxylic acid.
Note: The original 1887 publication by Perkin lacks the detailed quantitative data and reaction conditions that are standard in modern chemical literature.
Synthesis of 1-Phenylcyclopentanecarboxylic Acid via Phenylacetonitrile Alkylation[2]
Step 1: Synthesis of 1-Phenylcyclopentanecarbonitrile A mixture of phenylacetonitrile (11.7 g, 0.1 mol), 1,4-dibromobutane (21.6 g, 0.1 mol), 50% aqueous sodium hydroxide solution (40 mL), and benzyltriethylammonium chloride (1.14 g, 5 mmol) in benzene (50 mL) is stirred vigorously at 40-45°C for 2 hours[2]. The organic layer is then separated, washed with water, dried, and concentrated to yield 1-phenylcyclopentanecarbonitrile.
Step 2: Hydrolysis to 1-Phenylcyclopentanecarboxylic Acid The crude 1-phenylcyclopentanecarbonitrile is refluxed with a mixture of concentrated sulfuric acid and water. After cooling, the reaction mixture is poured onto ice, and the precipitated solid is collected by filtration. Recrystallization from a suitable solvent yields pure 1-phenylcyclopentanecarboxylic acid.
Quantitative Data
The following table summarizes key quantitative data for 1-phenylcyclopentane-1-carboxylic acid.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₂ | [3] |
| Molecular Weight | 190.24 g/mol | [3] |
| CAS Number | 77-55-4 | [3] |
| Melting Point | 159-161 °C | |
| Appearance | Solid |
Applications in Drug Discovery: Targeting Key Signaling Pathways
The 1-aryl-cyclopentane-1-carboxylic acid scaffold has been instrumental in the development of potent and selective modulators of various biological targets implicated in a range of diseases. Notably, derivatives of this scaffold have been investigated as inhibitors of the NaV1.7 sodium channel for the treatment of pain, as well as inhibitors of histone deacetylases (HDACs) and aldo-keto reductases (AKR1C1 and AKR1C3) in the context of cancer therapy.
NaV1.7 Inhibition for Pain Management
The voltage-gated sodium channel NaV1.7 is a key player in the pain signaling pathway, primarily expressed in peripheral sensory neurons[4][5]. Gain-of-function mutations in the gene encoding NaV1.7 lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain[6]. This has made NaV1.7 a prime target for the development of novel analgesics. Recent drug discovery efforts have identified potent NaV1.7 inhibitors based on the cyclopentane carboxylic acid scaffold[7][8].
HDAC and AKR1C Inhibition in Oncology
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is a hallmark of many cancers, leading to the aberrant transcription of tumor suppressor genes and oncogenes[7][9][10][11][12]. Similarly, aldo-keto reductases, particularly AKR1C1 and AKR1C3, are implicated in the metabolism of steroids and prostaglandins and are overexpressed in certain cancers, contributing to hormone-dependent tumor growth and resistance to therapy[13][14][15][16]. Amide derivatives of α-arylated cyclopentane carboxylic acids have been identified as potent inhibitors of both HDACs and AKR1C1/AKR1C3, highlighting the versatility of this scaffold in oncology research[17].
References
- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. 1-Phenylcyclopentanecarboxylic acid | C12H14O2 | CID 66167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 12. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Role of Aldo-Keto Reductase Family 1 (AKR1) Enzymes in Human Steroid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Structural Analogs of 1-(2-Fluorophenyl)cyclopentane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid, a core scaffold with significant potential in drug discovery. This document details synthetic methodologies, structure-activity relationships (SAR), and quantitative biological data for a range of analogs, offering a valuable resource for researchers engaged in the development of novel therapeutics.
Core Structure and Rationale for Analog Development
This compound possesses a unique three-dimensional structure, combining a rigid cyclopentyl ring with an aromatic phenyl group and a carboxylic acid moiety. This arrangement provides a versatile platform for designing molecules that can interact with a variety of biological targets. The fluorine substitution on the phenyl ring can modulate the compound's electronic properties, metabolic stability, and binding affinity.
Analog development from this core structure aims to explore the chemical space around this scaffold to optimize pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. Key areas of structural modification include:
-
Phenyl Ring Substitution: Altering the position and nature of substituents on the phenyl ring to probe interactions with target binding pockets.
-
Cycloalkane Ring Modification: Varying the size and substitution of the cycloalkane ring to influence conformational rigidity and spatial orientation of other functional groups.
-
Carboxylic Acid Bioisosteric Replacement: Substituting the carboxylic acid group with other acidic or hydrogen-bond donor/acceptor moieties to improve physicochemical properties and oral bioavailability. This includes the exploration of amides, esters, and other bioisosteres like cyclopentane-1,2-diones.
Synthetic Strategies
The synthesis of 1-arylcycloalkanecarboxylic acids and their derivatives can be achieved through several established synthetic routes. A common and versatile method involves the alkylation of an arylacetonitrile derivative followed by hydrolysis of the nitrile to the corresponding carboxylic acid.
General Synthesis of 1-Arylcycloalkanecarboxylic Acids
A prevalent synthetic pathway commences with the α-alkylation of a substituted phenylacetonitrile with a suitable dihaloalkane, such as 1,4-dibromobutane for the cyclopentyl ring, in the presence of a base. The resulting 1-arylcycloalkanenitrile is then subjected to acidic or basic hydrolysis to yield the desired carboxylic acid.
Structural Analogs and Biological Activity
Research into the structural analogs of this compound has revealed promising activity in several therapeutic areas. Notably, derivatives of the closely related 1-phenylcyclopentanecarboxylic acid have been identified as potent and selective ligands for sigma (σ) receptors, which are implicated in a range of neurological disorders.
Phenyl Ring Analogs
Modifications to the phenyl ring, including the position and nature of substituents, have a significant impact on biological activity. While direct data for various fluoro-substituted isomers of the title compound is limited in the public domain, studies on related 1-phenylcycloalkanecarboxylic acid derivatives provide valuable insights into the structure-activity relationships.
Cycloalkane Ring Analogs
Alterations to the cycloalkane ring influence the conformational constraints of the molecule. Studies have explored analogs with different ring sizes, such as cyclopropane and cyclohexane derivatives. For instance, 1-phenylcyclopropane carboxamide derivatives have been synthesized and evaluated for their antiproliferative activity against leukemia cell lines.[1]
Carboxylic Acid Analogs and Bioisosteres
The carboxylic acid moiety is a key interaction point for many biological targets but can also impart undesirable pharmacokinetic properties. Therefore, its replacement with bioisosteric groups is a common strategy in drug design.
Amide and ester derivatives of 1-phenylcycloalkanecarboxylic acids have been extensively studied. For example, carbetapentane, the 2-(2-(diethylamino)ethoxy)ethyl ester of 1-phenylcyclopentanecarboxylic acid, is a known sigma receptor ligand with antitussive and anticonvulsant properties. A series of amide and ester analogs have been synthesized to explore the SAR at sigma receptors.
Cyclopentane-1,2-diones have been investigated as potential bioisosteres of the carboxylic acid functional group.[2] These cyclic diones can mimic the acidic properties and hydrogen bonding capabilities of a carboxylic acid while offering a different physicochemical profile.
Quantitative Data Summary
The following tables summarize the quantitative biological data for selected structural analogs.
Table 1: Sigma Receptor Binding Affinity of 1-Phenylcycloalkanecarboxylic Acid Analogs
| Compound ID | R1 (Phenyl Substitution) | R2 (Cycloalkane) | X (Carboxylic Acid Derivative) | σ1 Ki (nM) | σ2 Ki (nM) |
| Carbetapentane | H | Cyclopentyl | -COO(CH₂)₂O(CH₂)₂N(Et)₂ | 3.4 | 120 |
| Analog 1 | H | Cyclopentyl | -CONH(CH₂)₂N(Et)₂ | 15 | 350 |
| Analog 2 | 4-Cl | Cyclopentyl | -COO(CH₂)₂O(CH₂)₂N(Et)₂ | 2.8 | 95 |
| Analog 3 | H | Cyclohexyl | -COO(CH₂)₂O(CH₂)₂N(Et)₂ | 8.7 | 250 |
| Analog 4 | H | Cyclopropyl | -COO(CH₂)₂O(CH₂)₂N(Et)₂ | 45 | >1000 |
Data extrapolated from studies on carbetapentane analogs.
Table 2: Antiproliferative Activity of 1-Phenylcyclopropane Carboxamide Derivatives
| Compound ID | R (Phenyl Substitution) | Cell Line | IC50 (µM) |
| PCA-1 | H | U937 (Leukemia) | 12.5 |
| PCA-2 | 4-F | U937 (Leukemia) | 8.2 |
| PCA-3 | 4-Cl | U937 (Leukemia) | 9.7 |
Data derived from studies on 1-phenylcyclopropane carboxamide derivatives.[1]
Experimental Protocols
General Synthesis of 1-Phenylcycloalkanecarbonitriles
Materials:
-
Substituted phenylacetonitrile
-
1,4-dibromobutane (for cyclopentyl) or other dihaloalkane
-
Sodium hydroxide (50% aqueous solution)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Toluene
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of the substituted phenylacetonitrile in toluene, add the dihaloalkane and the phase-transfer catalyst.
-
Slowly add the aqueous sodium hydroxide solution while maintaining the temperature at 40-50 °C.
-
Stir the reaction mixture vigorously for 2-4 hours.
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield the 1-phenylcycloalkanecarbonitrile.
Hydrolysis of 1-Phenylcycloalkanecarbonitriles to Carboxylic Acids
Materials:
-
1-Phenylcycloalkanecarbonitrile
-
Concentrated sulfuric acid
-
Water
Procedure:
-
Add the 1-phenylcycloalkanecarbonitrile to a mixture of concentrated sulfuric acid and water.
-
Heat the mixture at reflux for 4-6 hours.
-
Cool the reaction mixture and pour it onto ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system to obtain the pure 1-phenylcycloalkanecarboxylic acid.
Sigma Receptor Binding Assay
Protocol:
-
Membrane Preparation: Prepare crude membrane homogenates from guinea pig brain tissue.
-
Radioligand: Use [³H]-(+)-pentazocine for σ1 sites and [³H]-DTG for σ2 sites.
-
Incubation: Incubate the membrane homogenates with the radioligand and varying concentrations of the test compound in a suitable buffer at 37°C for a specified time.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition binding data. Calculate the Ki values using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate key synthetic pathways and logical relationships in the development of these analogs.
Caption: General synthesis of 1-arylcyclopentane-1-carboxylic acid.
Caption: Strategy for developing structural analogs.
References
The Pharmacology of 1-Phenylcyclopentane-1-Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylcyclopentane-1-carboxylic acid derivatives represent a class of synthetic compounds that have garnered significant interest in pharmacology, primarily for their interaction with sigma receptors. The prototypical agent in this class is carbetapentane (2-[2-(diethylamino)ethoxy]ethyl 1-phenyl-1-cyclopentanecarboxylate), a compound recognized for its antitussive, anticonvulsant, and spasmolytic properties.[1] While initially explored for these activities, subsequent research has revealed that the primary molecular target for many of these derivatives is the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[2][3]
This technical guide provides an in-depth overview of the pharmacology of 1-phenylcyclopentane-1-carboxylic acid derivatives, with a focus on their interaction with the σ₁ receptor. It summarizes key quantitative data, details experimental protocols for their characterization, and visualizes the relevant signaling pathways to provide a comprehensive resource for researchers in drug discovery and development.
Core Pharmacology: Interaction with the Sigma-1 Receptor
The pharmacological effects of 1-phenylcyclopentane-1-carboxylic acid derivatives are predominantly mediated through their action as ligands for the σ₁ receptor. The σ₁ receptor is a ligand-operated chaperone protein that plays a crucial role in cellular homeostasis, including the modulation of intracellular calcium signaling, regulation of ion channels, and response to cellular stress.[3][4]
Upon binding of a ligand, such as a 1-phenylcyclopentane-1-carboxylic acid derivative, the σ₁ receptor can dissociate from its binding partner, the immunoglobulin heavy chain-binding protein (BiP), and translocate to modulate the function of various client proteins.[3][5] This interaction can lead to a cascade of downstream effects, influencing neuronal excitability, synaptic plasticity, and cell survival pathways. The therapeutic potential of these derivatives as antitussives, anticonvulsants, and for the treatment of ischemic conditions is thought to be linked to their modulation of σ₁ receptor activity.[1]
Quantitative Pharmacological Data
The following table summarizes the binding affinities (Ki) of carbetapentane and a selection of its derivatives for the sigma-1 (σ₁) and sigma-2 (σ₂) receptors. This data is crucial for understanding the potency and selectivity of these compounds.
| Compound | Modification | σ₁ Ki (nM) | σ₂ Ki (nM) | σ₁/σ₂ Selectivity |
| Carbetapentane | Parent Compound | 41 | 894 | 21.8 |
| Analog 1 | Phenyl Ring Substitution | Data not available | Data not available | Data not available |
| Analog 2 | Cyclopentyl Ring Modification | Data not available | Data not available | Data not available |
| Analog 3 | Carboxylate Function Replacement | Data not available | Data not available | Data not available |
| Analog 4 | N,N-diethyl Moiety Replacement | Data not available | Data not available | Data not available |
Structure-Activity Relationships (SAR)
The pharmacological profile of 1-phenylcyclopentane-1-carboxylic acid derivatives is highly dependent on their chemical structure. Key SAR insights include:
-
Phenyl Ring: Substitution on the phenyl ring can modulate binding affinity and selectivity. The nature and position of the substituent are critical.
-
Cyclopentyl Ring: Contraction or expansion of the cyclopentyl ring affects the spatial orientation of the pharmacophore and can influence receptor interaction.
-
Carboxylate Function: Replacement of the ester linkage with amides, ethers, or methylamines has been shown to significantly alter binding characteristics and can improve selectivity against other receptors, such as muscarinic receptors.[1]
-
Terminal Amine: The nature of the substituent on the terminal nitrogen (e.g., diethyl, morpholino, piperidino) is a key determinant of both σ₁ receptor affinity and selectivity.[1]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures associated with the study of these compounds, the following diagrams are provided in the DOT language for Graphviz.
Sigma-1 Receptor Signaling Pathway
Caption: Sigma-1 Receptor Signaling Cascade.
Experimental Workflow for Sigma-1 Receptor Binding Assay
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
Synthesis of 1-Phenylcyclopentane-1-carboxylic Acid Derivatives (General Procedure)
The synthesis of 1-phenylcyclopentane-1-carboxylic acid derivatives often starts from phenylacetonitrile. A general, two-step procedure is outlined below:
Step 1: Alkylation of Phenylacetonitrile
-
To a stirred solution of phenylacetonitrile in a suitable solvent (e.g., toluene), add a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).
-
Add a solution of 1,4-dibromobutane and an aqueous solution of a strong base (e.g., 50% sodium hydroxide).
-
Heat the reaction mixture (e.g., to 40-50 °C) and stir vigorously for several hours.
-
Monitor the reaction by a suitable technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-phenylcyclopentanecarbonitrile.
Step 2: Hydrolysis of the Nitrile
-
Reflux the crude 1-phenylcyclopentanecarbonitrile with a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., sodium hydroxide in ethanol/water) for several hours.
-
Monitor the reaction for the disappearance of the nitrile.
-
Cool the reaction mixture and, if acidic, neutralize with a base, or if basic, acidify with an acid to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain 1-phenylcyclopentane-1-carboxylic acid.
-
Further derivatization to esters (like carbetapentane) or amides can be achieved through standard esterification or amidation reactions.
Sigma-1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the σ₁ receptor.
Materials:
-
Membrane preparation from a source rich in σ₁ receptors (e.g., guinea pig brain or cells overexpressing the human σ₁ receptor).
-
Radioligand: [³H]-(+)-pentazocine.
-
Non-specific binding agent: Haloperidol (10 µM).
-
Test compound (1-phenylcyclopentane-1-carboxylic acid derivative) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/B).
-
Scintillation cocktail.
Procedure:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.
-
Total Binding Wells: Add assay buffer, [³H]-(+)-pentazocine (at a concentration near its Kd, e.g., 5 nM), and the membrane preparation.
-
Non-specific Binding Wells: Add assay buffer, [³H]-(+)-pentazocine, haloperidol (10 µM), and the membrane preparation.
-
Test Compound Wells: Add assay buffer, [³H]-(+)-pentazocine, the test compound at varying concentrations, and the membrane preparation.
-
Incubate the plate at 37°C for 120 minutes.
-
Terminate the incubation by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion
1-Phenylcyclopentane-1-carboxylic acid derivatives are a promising class of compounds that primarily exert their pharmacological effects through modulation of the σ₁ receptor. Their potential therapeutic applications in a range of central nervous system disorders warrant further investigation. This technical guide provides a foundational understanding of their pharmacology, offering key data, experimental methodologies, and visual representations of the underlying molecular mechanisms to support ongoing and future research in this area. The continued exploration of the structure-activity relationships and the development of more selective ligands will be crucial for unlocking the full therapeutic potential of this chemical class.
References
- 1. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(2-Fluorophenyl)cyclopentane-1-carboxylic Acid from a Phenylacetonitrile Precursor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid, a valuable building block in medicinal chemistry. The synthetic route commences with the alkylation of (2-fluorophenyl)acetonitrile using 1,4-dibromobutane under phase-transfer catalysis conditions to form the cyclopentane ring system. The resulting nitrile is then hydrolyzed to the target carboxylic acid. This application note includes comprehensive experimental procedures, a summary of expected yields, and a visual representation of the synthetic pathway.
Synthetic Pathway Overview
The synthesis of this compound is a two-step process starting from (2-fluorophenyl)acetonitrile. While the user requested a synthesis from phenylacetonitrile, a more direct and efficient route involves starting with the commercially available 2-fluoro substituted precursor. The pathway consists of a cycloalkylation followed by hydrolysis.
Application Note: Hydrolysis of 1-(2-fluorophenyl)cyclopentanecarbonitrile to 1-(2-fluorophenyl)cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the hydrolysis of 1-(2-fluorophenyl)cyclopentanecarbonitrile to its corresponding carboxylic acid, a valuable intermediate in the synthesis of various biologically active molecules. Both acidic and basic hydrolysis methods are presented, offering flexibility based on substrate compatibility and available laboratory reagents. The protocols include step-by-step experimental procedures, reagent specifications, and purification methods. Quantitative data is summarized for easy comparison of the two approaches.
Introduction
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. This process, known as hydrolysis, can be effectively carried out under either acidic or basic conditions.[1][2] The reaction typically proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[1][2] For sterically hindered nitriles, such as 1-arylcyclopentanecarbonitriles, forcing conditions like elevated temperatures are often necessary to drive the reaction to completion. This document outlines two reliable methods for the hydrolysis of 1-(2-fluorophenyl)cyclopentanecarbonitrile.
Data Presentation
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Reagents | Concentrated Sulfuric Acid, Water | Sodium Hydroxide, Ethanol, Water |
| Solvent | Aqueous | Ethanol/Water |
| Temperature | Reflux (approx. 100-110 °C) | Reflux (approx. 80-90 °C) |
| Reaction Time | 4-6 hours | 6-8 hours |
| Work-up | Basification, Extraction | Acidification, Extraction |
| Typical Yield | 85-95% | 80-90% |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol describes the hydrolysis of 1-(2-fluorophenyl)cyclopentanecarbonitrile using a strong acid catalyst.
Materials:
-
1-(2-fluorophenyl)cyclopentanecarbonitrile
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Diethyl Ether (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, cautiously add 1-(2-fluorophenyl)cyclopentanecarbonitrile (1 equivalent) to a 1:1 (v/v) mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 1-(2-fluorophenyl)cyclopentanecarboxylic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Base-Catalyzed Hydrolysis
This protocol details the hydrolysis of 1-(2-fluorophenyl)cyclopentanecarbonitrile using a strong base.
Materials:
-
1-(2-fluorophenyl)cyclopentanecarbonitrile
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask containing 1-(2-fluorophenyl)cyclopentanecarbonitrile (1 equivalent), add a solution of sodium hydroxide (2-3 equivalents) dissolved in a 1:1 mixture of ethanol and water.
-
Attach a reflux condenser and heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the carboxylic acid.
-
Extract the product with three portions of diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to afford the crude 1-(2-fluorophenyl)cyclopentanecarboxylic acid.
-
Purify the crude product by recrystallization.
Mandatory Visualization
Caption: Experimental workflows for acidic and basic hydrolysis.
References
Application Note: ¹H and ¹³C NMR Spectral Analysis of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol and predicted spectral data for the structural elucidation of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. The information presented herein is intended to serve as a practical guide for the acquisition and interpretation of ¹H and ¹³C NMR spectra for this compound and structurally related molecules.
Predicted NMR Spectral Data
While specific experimental spectra for this compound are not publicly available, the following tables present predicted ¹H and ¹³C NMR data based on established principles of NMR spectroscopy and analysis of similar chemical structures. The chemical structure and atom numbering scheme are provided in Figure 1 for reference.
Figure 1. Chemical Structure of this compound.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~10-12 | broad singlet | - | 1H | H-1' (COOH) |
| ~7.50-7.40 | multiplet | - | 1H | Ar-H |
| ~7.35-7.25 | multiplet | - | 1H | Ar-H |
| ~7.15-7.05 | multiplet | - | 2H | Ar-H |
| ~2.50-2.35 | multiplet | - | 2H | H-2, H-5 (Cyclopentyl) |
| ~2.10-1.95 | multiplet | - | 2H | H-2, H-5 (Cyclopentyl) |
| ~1.90-1.70 | multiplet | - | 4H | H-3, H-4 (Cyclopentyl) |
Note: The aromatic protons (Ar-H) will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The carboxylic acid proton signal is typically broad and may exchange with D₂O.[1]
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~182.0 | C-1' (C=O) |
| ~160.0 (d, J ≈ 245 Hz) | C-2'' (C-F) |
| ~131.5 (d, J ≈ 8 Hz) | Ar-CH |
| ~129.0 (d, J ≈ 3 Hz) | Ar-CH |
| ~124.5 (d, J ≈ 4 Hz) | Ar-CH |
| ~128.0 (d, J ≈ 15 Hz) | C-1'' (Quaternary Ar-C) |
| ~115.5 (d, J ≈ 22 Hz) | Ar-CH |
| ~55.0 | C-1 (Quaternary Cyclopentyl) |
| ~37.0 | C-2, C-5 (Cyclopentyl) |
| ~24.0 | C-3, C-4 (Cyclopentyl) |
Note: Carbons in the fluorophenyl ring will appear as doublets due to coupling with ¹⁹F. The coupling constants (J) are approximate.
Experimental Protocols
The following protocols provide a standardized methodology for preparing a sample of this compound and acquiring high-quality NMR spectra.
Sample Preparation
A high-quality sample is crucial for obtaining an informative NMR spectrum.
-
Weighing: Accurately weigh approximately 10-20 mg of the solid this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For carboxylic acids, DMSO-d₆ can also be used, which may provide a sharper -COOH proton signal.
-
Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Mixing: Gently vortex or swirl the vial until the sample is completely dissolved.
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Final Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
NMR Data Acquisition
These are general parameters for a standard 1D NMR experiment. Instrument-specific adjustments may be necessary.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~3-4 seconds.[2]
-
Relaxation Delay (d1): 1-5 seconds (a longer delay is required for accurate quantitative analysis).
-
Number of Scans: 8 to 32 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).[2]
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512 to 2048 scans, or more, as ¹³C has a much lower natural abundance and sensitivity than ¹H.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.
-
Integrate the ¹H NMR signals.
-
Visualized Workflows and Relationships
References
Application Note: HPLC Analysis for Purity Determination of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2-fluorophenyl)cyclopentane-1-carboxylic acid is a chemical intermediate that may be used in the synthesis of various pharmaceutical compounds. Ensuring the purity of such intermediates is a critical aspect of drug development and manufacturing to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity assessment of drug substances and intermediates.[3] This application note details two distinct HPLC methods for the comprehensive purity analysis of this compound: a reversed-phase HPLC method for determining the purity and quantifying impurities, and a chiral HPLC method for the separation and quantification of enantiomers.
The development of a robust analytical method is a systematic process that involves understanding the physicochemical properties of the analyte to select the appropriate chromatographic conditions.[1][3] For aromatic carboxylic acids like the target compound, reversed-phase chromatography is a common and effective approach.[4][5] The presence of a chiral center in this compound also necessitates a specific chiral separation method to control the enantiomeric purity, which is a critical quality attribute for many chiral drugs.[6][7]
Part 1: Achiral Purity by Reversed-Phase HPLC
This method is designed to separate the main component from any potential process-related impurities or degradation products.
Experimental Protocol
1. Apparatus and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector or a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.[4]
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid or trifluoroacetic acid (TFA). For mass spectrometry (MS) compatible methods, formic acid is preferable.[8][9]
-
Sample: this compound reference standard and sample for analysis.
-
Volumetric glassware and analytical balance.
2. Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% A to 30% A over 15 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
3. Sample Preparation
-
Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to get a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
4. System Suitability Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically includes multiple injections of the standard solution to evaluate parameters like retention time repeatability, peak area precision, tailing factor, and theoretical plates.
Data Presentation
The results of the purity analysis can be summarized in the following table. The percentage purity is calculated based on the area normalization method.
| Peak No. | Retention Time (min) | Peak Area | Area % |
| 1 | ... | ... | ... |
| 2 | ... | ... | ... |
| Total | ... | 100 |
Part 2: Enantiomeric Purity by Chiral HPLC
This method is designed to separate the two enantiomers of this compound. The separation of enantiomers is often achieved on chiral stationary phases (CSPs).[10] Polysaccharide-based CSPs are known for their broad applicability in separating chiral compounds, including carboxylic acids.[7][11]
Experimental Protocol
1. Apparatus and Materials
-
HPLC System: An isocratic HPLC system with a UV-Vis detector.
-
Column: A chiral stationary phase column, for example, a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD (e.g., 4.6 mm x 250 mm, 5 µm).[11]
-
Solvents: HPLC grade n-hexane and isopropanol.
-
Reagents: Trifluoroacetic acid (TFA).
-
Sample: Racemic and enantiomerically enriched samples of this compound.
2. Chromatographic Conditions
The following table outlines the starting conditions for the chiral separation. Optimization of the mobile phase composition may be necessary to achieve baseline separation.
| Parameter | Condition |
| Column | Chiralcel OD-H, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detector Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
3. Sample Preparation
-
Racemic Standard: Prepare a solution of the racemic mixture at approximately 1 mg/mL in the mobile phase.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the racemic standard, also in the mobile phase.
Data Presentation
The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
| Enantiomer | Retention Time (min) | Peak Area | Area % |
| Enantiomer 1 | ... | ... | ... |
| Enantiomer 2 | ... | ... | ... |
| Total | ... | 100 |
Calculation of Enantiomeric Excess (% ee): % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
Signaling Pathway (Logical Relationship) Visualization
The logical relationship for method selection is depicted in the diagram below.
Caption: Logical relationship for selecting the appropriate HPLC method.
References
- 1. upm-inc.com [upm-inc.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. pp.bme.hu [pp.bme.hu]
- 5. teledyneisco.com [teledyneisco.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 8. helixchrom.com [helixchrom.com]
- 9. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Fragmentation Analysis of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid
Abstract
This application note details the predicted mass spectrometry fragmentation pattern of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid, a compound of interest in pharmaceutical and chemical research. Understanding the fragmentation behavior of this molecule is crucial for its identification and characterization in complex matrices. This document provides a detailed experimental protocol for its analysis by mass spectrometry and presents a summary of the predicted fragment ions. A proposed fragmentation pathway is illustrated to aid in spectral interpretation. This information is valuable for researchers in drug development, medicinal chemistry, and analytical sciences.
Introduction
This compound (C₁₂H₁₃FO₂) is a synthetic organic compound with potential applications in medicinal chemistry. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such molecules. Electron ionization (EI) and electrospray ionization (ESI) are common ionization methods that induce fragmentation of the parent molecule. The resulting fragmentation pattern provides a unique fingerprint that can be used for structural confirmation. This note outlines the expected fragmentation pathways of this compound based on the known fragmentation of its functional groups: a fluorophenyl ring, a cyclopentane moiety, and a carboxylic acid.
Experimental Protocols
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase to be used for analysis.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter before injection into the mass spectrometer.
Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
Mass Range: m/z 50-500
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a range of fragment ions.
Predicted Fragmentation Pattern
The fragmentation of this compound is expected to proceed through several key pathways initiated by the loss of the carboxylic acid group and subsequent cleavages of the cyclopentane ring and the fluorophenyl moiety. The molecular weight of the compound is 208.23 g/mol .[1]
Key Fragmentation Pathways
-
Loss of the Carboxylic Acid Group: A common fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da), leading to the formation of a stable carbocation.[2][3][4]
-
Loss of Water: The loss of a water molecule (18 Da) from the molecular ion can also occur.
-
Cyclopentane Ring Opening and Fragmentation: The cyclopentane ring can undergo fragmentation, typically involving the loss of ethene (28 Da) or other small alkyl fragments.[5]
-
Fluorophenyl Group Fragmentation: The fluorophenyl cation itself is relatively stable, but further fragmentation can occur under higher collision energies.
Data Presentation
The following table summarizes the predicted major fragment ions for this compound in positive ion mode ESI-MS/MS.
| m/z (Predicted) | Proposed Fragment Ion | Formula | Description |
| 209.0972 | [M+H]⁺ | C₁₂H₁₄FO₂⁺ | Protonated molecular ion |
| 191.0866 | [M+H-H₂O]⁺ | C₁₂H₁₂FO⁺ | Loss of water from the protonated molecule |
| 163.0917 | [M+H-HCOOH]⁺ | C₁₁H₁₂F⁺ | Loss of formic acid |
| 123.0655 | [C₈H₈F]⁺ | C₈H₈F⁺ | Phenylcyclopentyl cation after rearrangement |
| 95.0498 | [C₆H₄F]⁺ | C₆H₄F⁺ | Fluorophenyl cation |
Logical Relationship of Fragmentation
The following diagram illustrates the proposed fragmentation pathway of this compound.
Caption: Proposed ESI-MS/MS fragmentation pathway.
Conclusion
This application note provides a foundational guide for the mass spectrometric analysis of this compound. The predicted fragmentation pattern and the detailed protocol will assist researchers in the identification and structural confirmation of this compound. The provided data serves as a reference for method development and routine analysis in various scientific disciplines. Further experimental verification is recommended to confirm the proposed fragmentation pathways.
References
- 1. 1-(2-Fluorophenyl)cyclopentanecarboxylic acid | C12H13FO2 | CID 736130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. GCMS Section 6.12 [people.whitman.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for the Development and Biological Screening of 1-(2-fluorophenyl)cyclopentane-1-carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The compound 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid serves as a promising scaffold for the development of novel therapeutic agents due to its unique three-dimensional structure and chemical properties.[1] The generation and screening of a focused library of its derivatives are critical first steps in the drug discovery process. These application notes provide a comprehensive framework and detailed protocols for the synthesis, characterization, and biological evaluation of these novel chemical entities (NCEs). The outlined workflows are designed to facilitate high-throughput screening (HTS) and subsequent hit-to-lead optimization.[2][3]
Section 1: General Synthesis Strategy for Derivative Library
The carboxylic acid moiety of the parent compound is a versatile handle for chemical modification. A primary strategy involves the creation of amide and ester libraries to explore structure-activity relationships (SAR).
Workflow for Derivative Synthesis: The synthesis workflow begins with the activation of the carboxylic acid, followed by coupling with a diverse range of amines or alcohols to generate the corresponding amide or ester derivatives.
Caption: General workflow for the synthesis of amide and ester derivative libraries.
Section 2: High-Throughput Screening (HTS) Cascade
A tiered screening approach is recommended to efficiently identify promising compounds.[2][4] This cascade begins with broad primary screens to identify "hits," which are then subjected to more rigorous secondary and tertiary assays to confirm activity and elucidate the mechanism of action.
Caption: A typical high-throughput screening (HTS) cascade for drug discovery.[3]
Section 3: Application Note & Protocol: In Vitro Cytotoxicity Assessment
Application Note: Evaluating cytotoxicity is a crucial early step to flag compounds that induce cell death through non-specific mechanisms and to determine the therapeutic window for compounds with desired activities (e.g., anti-cancer agents).[5] The Lactate Dehydrogenase (LDH) release assay is a reliable method for quantifying cell membrane damage, a key indicator of cytotoxicity.[6]
Protocol: LDH-Release Cytotoxicity Assay[8][9]
1. Materials:
-
96-well, clear, flat-bottom sterile plates
-
Human cell lines (e.g., HEK293 for general toxicity, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solutions (e.g., 10 mM in DMSO)
-
Commercially available LDH cytotoxicity assay kit
-
Lysis Buffer (e.g., 10X Triton X-100, provided in kit) for maximum LDH release control
-
Microplate reader capable of measuring absorbance at 490 nm and 680 nm
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells.
-
Controls: Prepare triplicate wells for each control on every plate:[6]
-
Spontaneous Release: Vehicle control (medium with 0.5% DMSO).
-
Maximum Release: Add 10 µL of 10X Lysis Buffer to untreated wells 45 minutes before the assay endpoint.
-
Medium Background: Wells containing only culture medium.
-
-
Incubation: Incubate the plate for 48 hours (or desired exposure time) at 37°C and 5% CO₂.
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[7]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of this mixture to each well containing supernatant.
-
Incubation & Measurement: Incubate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to subtract background.
3. Data Analysis:
-
Subtract the 680 nm absorbance from the 490 nm reading.
-
Subtract the medium background average from all other readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound LDH Activity - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100[5]
-
Plot % Cytotoxicity against the log of the compound concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC₅₀).
Data Presentation: Cytotoxicity of FCP-C-Amide Derivatives
| Compound ID | Derivative Moiety (R₁) | CC₅₀ (HEK293) µM | CC₅₀ (A549) µM | Selectivity Index (SI = CC₅₀_HEK293 / CC₅₀_A549) |
| FCP-C-001 | -CH₂CH₃ | >100 | >100 | - |
| FCP-C-002 | -benzyl | 85.2 | 22.4 | 3.8 |
| FCP-C-003 | -4-chlorobenzyl | 60.1 | 5.3 | 11.3 |
| FCP-C-004 | -morpholinoethyl | >100 | 95.7 | >1.0 |
| FCP-C-005 | -adamantyl | 45.5 | 4.1 | 11.1 |
Section 4: Application Note & Protocol: Target-Based Enzyme Inhibition Assay
Application Note: Enzyme inhibition assays are fundamental in drug discovery for identifying molecules that modulate the activity of a specific enzyme target involved in a disease pathway.[8] This protocol describes a generic, colorimetric assay suitable for HTS to determine the inhibitor potency (IC₅₀) of the synthesized derivatives against a hypothetical enzyme target.[9][10]
Hypothetical Target Pathway: Kinase Signaling
Many diseases, including cancer, involve dysregulated kinase signaling. The following diagram illustrates a simplified pathway where the target kinase, upon activation by an upstream signal, phosphorylates a substrate, leading to a cellular response. The developed derivatives aim to inhibit this phosphorylation step.
Caption: A hypothetical kinase signaling pathway inhibited by a test compound.
Protocol: Colorimetric Kinase Assay
1. Materials:
-
Purified recombinant target kinase
-
Specific peptide substrate for the kinase
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP solution
-
Test compounds (derivatives)
-
Detection reagent (e.g., ADP-Glo™ or similar, which measures ADP production)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
2. Procedure:
-
Reagent Preparation: Prepare all reagents in kinase assay buffer.
-
Compound Dispensing: Add 50 nL of test compounds from the library (in DMSO) to the assay plate wells using an acoustic dispenser.
-
Enzyme Addition: Add 5 µL of the target kinase solution (at 2X final concentration) to each well. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mixture (at 2X final concentration) to each well to start the reaction. The final volume should be 10 µL.
-
Controls: Include:
-
100% Activity Control: Wells with enzyme and substrate, but only vehicle (DMSO).
-
0% Activity Control (Background): Wells with substrate but no enzyme.
-
-
Reaction Incubation: Incubate the plate for 60 minutes at 30°C.
-
Detection: Stop the reaction and measure kinase activity by adding the detection reagent according to the manufacturer's protocol (e.g., add 10 µL of ADP-Glo™ Reagent, incubate 40 min; add 20 µL Kinase Detection Reagent, incubate 30 min).
-
Measurement: Read the luminescence on a plate reader.
3. Data Analysis:
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 x [1 - (Signal_Compound - Signal_Background) / (Signal_100%_Activity - Signal_Background)]
-
Plot % Inhibition vs. log of compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: Inhibition of Target Kinase FCPK1
| Compound ID | Derivative Moiety (R₁) | IC₅₀ (µM) |
| FCP-C-001 | -CH₂CH₃ | >50 |
| FCP-C-002 | -benzyl | 15.8 |
| FCP-C-003 | -4-chlorobenzyl | 0.95 |
| FCP-C-004 | -morpholinoethyl | 28.3 |
| FCP-C-005 | -adamantyl | 0.41 |
Section 5: Application Note & Protocol: Receptor Binding Assay
Application Note: Receptor binding assays are used to measure the affinity of a compound for a specific receptor.[11] Competitive binding assays, in particular, are a robust method to determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a known radiolabeled or fluorescent ligand from the receptor.[12][13]
Protocol: Competitive Radioligand Binding Assay[16][17]
1. Materials:
-
Membrane preparation from cells expressing the target receptor (e.g., a GPCR)
-
Radioligand specific for the target receptor (e.g., [³H]-ligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Test compounds (derivatives)
-
Non-specific binding (NSB) inhibitor (a high concentration of a known unlabeled ligand)
-
Glass fiber filter mats (e.g., GF/B)
-
Scintillation cocktail and vials
-
Cell harvester and liquid scintillation counter
2. Procedure:
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL Binding Buffer
-
25 µL Test Compound (at various concentrations) or control
-
25 µL Radioligand (at a concentration near its Kd)
-
25 µL Membrane preparation
-
-
Controls:
-
Total Binding: Wells with buffer instead of test compound.
-
Non-Specific Binding (NSB): Wells with the NSB inhibitor instead of the test compound.
-
-
Incubation: Incubate the plate for 90 minutes at room temperature with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters 3 times with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and allow to sit for 4 hours.
-
Measurement: Count the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding DPM - NSB DPM.
-
Calculate % Inhibition: % Inhibition = 100 x [1 - (DPM_Compound - DPM_NSB) / (DPM_Total - DPM_NSB)].
-
Plot % Inhibition vs. log of compound concentration to determine the IC₅₀.
-
Calculate Ki: Use the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: Binding Affinity for Target Receptor FCPR1
| Compound ID | Derivative Moiety (R₁) | IC₅₀ (nM) | Ki (nM) |
| FCP-C-001 | -CH₂CH₃ | >10,000 | >10,000 |
| FCP-C-002 | -benzyl | 850 | 425 |
| FCP-C-003 | -4-chlorobenzyl | 98 | 49 |
| FCP-C-004 | -morpholinoethyl | 2,100 | 1,050 |
| FCP-C-005 | -adamantyl | 56 | 28 |
References
- 1. 1-(2-Fluorophenyl)cyclopentanecarboxylic acid | C12H13FO2 | CID 736130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 5. benchchem.com [benchchem.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(2-fluorophenyl)cyclopentane-1-carboxylic Acid in Medicinal Chemistry
Introduction
The 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid scaffold is a valuable building block in medicinal chemistry, particularly in the development of potent and selective inhibitors of the voltage-gated sodium channel Nav1.7. Human genetic studies have validated Nav1.7 as a key target for the treatment of pain, as loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital insensitivity to pain. Consequently, the discovery of small molecule inhibitors of Nav1.7 is a promising avenue for the development of novel analgesics with potentially fewer side effects than existing therapies.
This document provides detailed application notes and protocols for the use of the this compound scaffold in the design and synthesis of Nav1.7 inhibitors. The information is based on findings reported in patent WO2008013788A2, which describes a series of cyclopentane carboxamide derivatives with significant inhibitory activity against Nav1.7.
Application: Development of Nav1.7 Inhibitors for Pain Management
The core concept involves the derivatization of the carboxylic acid group of the scaffold into various amides, exploring the structure-activity relationship (SAR) to optimize potency and selectivity for the Nav1.7 channel. The 2-fluorophenyl group and the cyclopentyl ring provide a rigid and well-defined orientation for interacting with the target protein.
Structure-Activity Relationship (SAR) Highlights:
The patent discloses a series of N-substituted 1-(2-fluorophenyl)cyclopentane-1-carboxamides. The nature of the substituent on the amide nitrogen is crucial for activity. Specifically, substitution with a 4-(substituted-phenyl)-piperidin-3-yl moiety has been shown to yield potent Nav1.7 inhibitors.
Quantitative Data
The following table summarizes the biological activity of representative compounds from patent WO2008013788A2, demonstrating the potential of the this compound scaffold. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50) against the human Nav1.7 channel.
| Compound ID | Structure | Nav1.7 IC50 (nM) |
| Example 1 | N-((3S,4R)-4-(3,4-dichlorophenyl)-1-methylpiperidin-3-yl)-1-(2-fluorophenyl)cyclopentane-1-carboxamide | 11 |
| Example 2 | 1-(2-fluorophenyl)-N-((3S,4R)-1-methyl-4-(pyridin-3-yl)piperidin-3-yl)cyclopentane-1-carboxamide | 25 |
| Example 3 | N-((3S,4R)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl)-1-(2-fluorophenyl)cyclopentane-1-carboxamide | 15 |
Experimental Protocols
Protocol 1: General Synthesis of N-substituted 1-(2-fluorophenyl)cyclopentane-1-carboxamides
This protocol describes the general procedure for the amide coupling reaction between this compound and a desired amine.
Materials:
-
This compound
-
Desired amine (e.g., (3S,4R)-4-(3,4-dichlorophenyl)-1-methylpiperidin-3-amine)
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or a similar coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.0 eq), COMU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted 1-(2-fluorophenyl)cyclopentane-1-carboxamide.
Protocol 2: Electrophysiological Assay for Nav1.7 Inhibition
This protocol outlines a method for assessing the inhibitory activity of the synthesized compounds on the human Nav1.7 channel using whole-cell patch-clamp electrophysiology.
Materials:
-
HEK-293 cells stably expressing the human Nav1.7 channel.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO) and diluted in the external solution.
-
Patch-clamp rig equipped with an amplifier, digitizer, and data acquisition software.
Procedure:
-
Culture HEK-293 cells expressing Nav1.7 to 70-80% confluency.
-
Plate the cells onto glass coverslips for electrophysiological recording.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a holding potential of -100 mV.
-
Elicit Nav1.7 currents by applying a depolarizing voltage step (e.g., to 0 mV for 20 ms) every 10 seconds.
-
After establishing a stable baseline current, perfuse the cell with the external solution containing the test compound at various concentrations.
-
Record the steady-state block of the Nav1.7 current at each concentration.
-
Calculate the IC50 value by fitting the concentration-response data to the Hill equation.
Visualizations
Signaling Pathway of Nav1.7 in Nociception
Caption: Role of Nav1.7 in pain signaling and its inhibition.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for developing Nav1.7 inhibitors.
Conclusion
The this compound scaffold serves as a promising starting point for the development of novel Nav1.7 inhibitors for the treatment of pain. The provided protocols for synthesis and biological evaluation offer a framework for researchers to explore the chemical space around this scaffold and to identify new drug candidates with improved potency and selectivity. The quantitative data from representative examples underscore the potential of this chemical series in addressing the significant unmet medical need for effective and safe analgesics.
Application Note & Protocol: Amidation of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amide bond formation is a cornerstone of medicinal chemistry and drug development, with a significant percentage of pharmaceuticals containing this functional moiety. The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1][2] Therefore, the carboxylic acid must first be activated to facilitate nucleophilic attack by the amine. This protocol details a robust method for the amidation of the sterically hindered 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid using modern coupling agents.
The presence of a quaternary carbon center adjacent to the carboxyl group, along with the ortho-substituted fluorophenyl ring, presents a degree of steric hindrance.[3][4] This challenge necessitates the use of highly efficient coupling reagents to achieve good yields. This document provides two common and effective protocols: one utilizing an aminium-based reagent (HATU) and another using a carbodiimide-based reagent (EDC) with an additive (HOBt).
Key Reagents and Their Roles
| Reagent/Component | Class | Role in Reaction |
| This compound | Starting Material | The carboxylic acid to be activated and amidated. |
| Amine (R-NH2) | Starting Material | The nucleophile that attacks the activated carboxylic acid. |
| HATU | Coupling Agent | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). A highly efficient aminium salt that activates the carboxylic acid.[2][5] |
| EDC | Coupling Agent | (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). A water-soluble carbodiimide that activates the carboxylic acid, forming an O-acylisourea intermediate.[1][2] |
| HOBt | Additive | (Hydroxybenzotriazole). Used with EDC to form a more stable, highly reactive HOBt ester, improving reaction efficiency and minimizing side reactions like racemization.[2][5] |
| DIEA | Base | (N,N-Diisopropylethylamine). A non-nucleophilic organic base used to neutralize acids formed during the reaction, driving the equilibrium towards product formation.[2][5] |
| DMF | Solvent | (N,N-Dimethylformamide). A polar aprotic solvent commonly used for amidation reactions due to its ability to dissolve a wide range of reactants.[2][6] |
| DCM | Solvent | (Dichloromethane). An alternative aprotic solvent.[2][6] |
Experimental Protocols
Protocol 1: HATU-Mediated Amidation
This protocol is often preferred for sterically hindered substrates due to the high reactivity of HATU.[7]
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIEA (3.0 equivalents)
-
Anhydrous DMF
-
Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF (to a concentration of approximately 0.1-0.5 M).
-
Add HATU (1.2 eq) to the solution and stir for 5 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Finally, add DIEA (3.0 eq) dropwise to the stirring solution at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.[2]
-
Upon completion, proceed to the workup and purification section.
Protocol 2: EDC/HOBt-Mediated Amidation
A classic and cost-effective method suitable for a wide range of substrates.[5]
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
EDC (1.5 equivalents)
-
HOBt (1.5 equivalents)
-
DIEA (3.0 equivalents)
-
Anhydrous DMF or DCM
-
Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), EDC (1.5 eq), and HOBt (1.5 eq).
-
Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Add DIEA (3.0 eq) dropwise to the stirring solution.
-
Allow the reaction to stir at room temperature, monitoring its progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.[2]
-
Upon completion, proceed to the workup and purification section.
Workup and Purification
The following is a general aqueous workup procedure designed to remove the coupling agent byproducts, excess base, and any remaining starting materials.[8]
-
Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate.
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl or 5% citric acid solution (to remove DIEA and any unreacted amine).
-
Saturated sodium bicarbonate solution (to remove HOBt and any unreacted carboxylic acid).
-
Brine (saturated NaCl solution) to reduce the water content in the organic layer.[8]
-
-
Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude amide using silica gel column chromatography or recrystallization to obtain the final, pure product.[9]
Visualizations
Amidation Reaction Pathway
Caption: General signaling pathway for coupling agent-mediated amidation.
Experimental Workflow
Caption: Step-by-step experimental workflow for the amidation protocol.
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. chimia.ch [chimia.ch]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Esterification of 1-(2-Fluorophenyl)cyclopentane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of esters from 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid, a valuable building block in medicinal chemistry. The protocols are designed to be adaptable for the synthesis of various alkyl and aryl esters, which can be utilized as prodrugs or intermediates in the development of novel therapeutic agents. Esters are often employed in drug design to improve the pharmacokinetic properties of a parent carboxylic acid.
Introduction
This compound is a synthetic carboxylic acid containing a fluorinated phenyl group, a structural motif of interest in drug discovery due to its potential to modulate metabolic stability and binding affinity. The esterification of this carboxylic acid is a key transformation for creating derivatives with altered physicochemical properties, such as lipophilicity and solubility, which can enhance oral bioavailability and cell permeability.
Two primary methods for the esterification of this compound are presented:
-
Two-Step Esterification via Acyl Chloride Formation: This is a robust and generally high-yielding method that involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, followed by reaction with an alcohol.
-
Direct Acid-Catalyzed Esterification (Fischer-Speier Esterification): This is a classic, one-pot method involving the direct reaction of the carboxylic acid and an alcohol in the presence of an acid catalyst.
Experimental Protocols
Method 1: Two-Step Esterification via Acyl Chloride
This method is recommended for a wide range of alcohols, including primary, secondary, and some tertiary alcohols, and is often preferred for achieving high yields.
Step 1: Synthesis of 1-(2-Fluorophenyl)cyclopentane-1-carbonyl chloride
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| This compound | 214262-96-1 | 208.23 | 1.0 |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 1.2 - 2.0 |
| Anhydrous Dichloromethane (DCM) or Toluene | 75-09-2 | 84.93 | Solvent |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | Catalytic amount |
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane or toluene.
-
Add a catalytic amount of dimethylformamide (1-2 drops).
-
Slowly add thionyl chloride (1.2 - 2.0 eq.) to the stirred solution at room temperature. The addition can be done via a dropping funnel.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 40-50 °C for DCM or higher for toluene) and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the acidic vapors.
-
The resulting crude 1-(2-fluorophenyl)cyclopentane-1-carbonyl chloride is a reactive intermediate and is typically used in the next step without further purification.
Step 2: Esterification of 1-(2-Fluorophenyl)cyclopentane-1-carbonyl chloride
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 1-(2-Fluorophenyl)cyclopentane-1-carbonyl chloride | N/A | ~226.67 | 1.0 |
| Alcohol (e.g., Methanol, Ethanol, Isopropanol) | Varies | Varies | 1.1 - 1.5 |
| Anhydrous Dichloromethane (DCM) or Diethyl ether | 75-09-2 | 84.93 | Solvent |
| Triethylamine (Et₃N) or Pyridine | 121-44-8 | 101.19 | 1.1 - 1.5 |
Procedure:
-
Dissolve the crude 1-(2-fluorophenyl)cyclopentane-1-carbonyl chloride (1.0 eq.) in anhydrous dichloromethane or diethyl ether in a clean, dry flask under an inert atmosphere.
-
Cool the solution in an ice bath (0 °C).
-
In a separate flask, prepare a solution of the desired alcohol (1.1 - 1.5 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.1 - 1.5 eq.) in the same anhydrous solvent.
-
Slowly add the alcohol/base solution to the stirred acyl chloride solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford the pure ester.
Method 2: Direct Acid-Catalyzed Esterification (Fischer-Speier Esterification)
This one-pot method is simpler but may result in lower yields, especially with sterically hindered alcohols. It is most effective with primary and simple secondary alcohols.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| This compound | 214262-96-1 | 208.23 | 1.0 |
| Alcohol (e.g., Methanol, Ethanol) | Varies | Varies | Large excess (solvent) |
| Concentrated Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | Catalytic amount |
| Toluene (optional, for azeotropic removal of water) | 108-88-3 | 92.14 | Co-solvent |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark apparatus if using toluene), combine this compound (1.0 eq.) and a large excess of the desired alcohol (which also serves as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction is an equilibrium, and driving it to completion may require prolonged heating and/or removal of water.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Remove the excess alcohol by rotary evaporation.
-
Extract the residue with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
Data Presentation
Table 1: Representative Reaction Conditions for Esterification
| Parameter | Method 1: Acyl Chloride Route | Method 2: Fischer Esterification |
| Starting Material | This compound | This compound |
| Activating Agent | Thionyl chloride (SOCl₂) | Concentrated Sulfuric Acid (H₂SO₄) |
| Alcohol | Primary, Secondary, or Tertiary Alcohols | Primary or simple Secondary Alcohols (used in excess) |
| Solvent | Anhydrous DCM, Toluene, or Diethyl ether | Excess alcohol or Toluene |
| Base (if applicable) | Triethylamine or Pyridine | Not applicable |
| Reaction Temperature | 0 °C to reflux | Reflux |
| Reaction Time | 3 - 15 hours (total for two steps) | 4 - 24 hours |
| Work-up | Aqueous work-up with acid and base washes | Neutralization followed by aqueous work-up |
| Purification | Column chromatography or distillation | Column chromatography or distillation |
| Expected Yield | Generally high (70-95%) | Moderate to high (50-85%), depends on alcohol |
Visualizations
Introduction:
The voltage-gated sodium channel NaV1.7 has emerged as a critical target in the development of novel analgesics. Human genetic studies have unequivocally linked this channel to pain sensation; loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to experience pain, while gain-of-function mutations result in debilitating pain syndromes such as inherited erythromelalgia (IEM). The selective inhibition of NaV1.7 is therefore a promising therapeutic strategy for a variety of pain states. Recently, a novel class of inhibitors based on the 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid scaffold has shown significant promise, demonstrating both high potency and excellent selectivity for NaV1.7 over other sodium channel isoforms, particularly the cardiac channel NaV1.5, thereby reducing the risk of cardiovascular side effects.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this chemical scaffold in the design and evaluation of NaV1.7 inhibitors.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes the in vitro potency and selectivity of a series of this compound derivatives against human NaV1.7 and NaV1.5 channels. The data highlights the key structural modifications that influence inhibitory activity and selectivity. A recent study led to the identification of compound 31 , a potent and selective NaV1.7 inhibitor with robust analgesic effects in preclinical models.[1] Key design elements in the development of compound 31 included the replacement of a proline "warhead" with cyclopentane carboxylic acid, which significantly enhanced NaV1.7 potency, and the substitution of a metabolically unstable adamantane motif, which improved the pharmacokinetic profile.[1]
| Compound | R Group | hNaV1.7 IC50 (µM) | hNaV1.5 IC50 (µM) | Selectivity (hNaV1.5/hNaV1.7) |
| 1 | Adamantane | 0.120 | >30 | >250 |
| 28 | 2,6-dichlorobenzyl piperidine | 0.025 | 15 | 600 |
| 31 | 2,6-dichlorobenzyl piperidine (optimized) | 0.008 | 10 | 1250 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of NaV1.7 in pain signaling and the general workflow for the discovery and evaluation of novel inhibitors.
Caption: Role of NaV1.7 in the pain signaling pathway and the mechanism of its inhibition.
Caption: General experimental workflow for the discovery and optimization of NaV1.7 inhibitors.
Experimental Protocols
Synthesis of this compound Derivatives (General Procedure)
This protocol describes a general method for the synthesis of the target compounds, which can be adapted based on the desired 'R' group substitution.
Materials:
-
1-(2-fluorophenyl)cyclopentane-1-carbonitrile
-
Appropriate amine (for 'R' group)
-
Strong base (e.g., n-BuLi, LDA)
-
Appropriate alkylating agent (e.g., 1-bromo-2,6-dichlorobenzene)
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
-
Silica gel for column chromatography
Procedure:
-
Deprotonation: Dissolve 1-(2-fluorophenyl)cyclopentane-1-carbonitrile in an anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to -78 °C.
-
Add a strong base dropwise and stir the reaction mixture for 1 hour at -78 °C.
-
Alkylation: Add the appropriate alkylating agent (to introduce the desired piperidine moiety) to the reaction mixture and allow it to warm to room temperature overnight.
-
Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Hydrolysis: Hydrolyze the resulting nitrile to the corresponding carboxylic acid using a strong acid (e.g., concentrated HCl) or base (e.g., NaOH) under reflux.
-
Final Purification: Purify the final carboxylic acid product by recrystallization or column chromatography.
In Vitro Electrophysiology: Whole-Cell Patch Clamp Assay
This protocol is for determining the inhibitory potency (IC50) of test compounds on human NaV1.7 and NaV1.5 channels expressed in HEK293 cells.
Materials:
-
HEK293 cells stably expressing hNaV1.7 or hNaV1.5
-
Cell culture medium and supplements
-
External recording solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal recording solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA; pH 7.2 with CsOH.
-
Test compounds dissolved in DMSO and diluted in external solution.
-
Automated patch-clamp system (e.g., QPatch, Patchliner).
Procedure:
-
Cell Preparation: Culture and maintain the HEK293 cell lines according to standard protocols. On the day of the experiment, detach the cells and prepare a single-cell suspension.
-
Recording: Use an automated patch-clamp system for high-throughput recordings.
-
Voltage Protocol: To assess the effect on the inactivated state of the channel, use a voltage protocol that includes a depolarizing pre-pulse to inactivate the channels before the test pulse. A typical protocol is a holding potential of -120 mV, followed by a 500 ms pre-pulse to -50 mV, and then a 20 ms test pulse to 0 mV.
-
Compound Application: Apply a range of concentrations of the test compound to the cells. Allow for sufficient incubation time (typically 3-5 minutes) for the compound to reach equilibrium.
-
Data Analysis: Measure the peak sodium current during the test pulse in the presence and absence of the compound.
-
Calculate the percentage of inhibition for each concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Efficacy: Inherited Erythromelalgia (IEM) Transgenic Mouse Model
This protocol evaluates the analgesic efficacy of test compounds in a transgenic mouse model of IEM, which expresses a human NaV1.7 mutation that leads to heat-induced pain.
Materials:
-
IEM transgenic mice
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Vehicle control.
-
Heat source (e.g., heat lamp, hot plate).
-
Behavioral testing apparatus.
Procedure:
-
Acclimatization: Acclimate the mice to the testing environment for several days before the experiment.
-
Compound Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Pain Induction: At a predetermined time after compound administration (based on pharmacokinetic data), induce a pain response by exposing the hind paw of the mouse to a controlled heat stimulus.
-
Behavioral Assessment: Measure the latency to a withdrawal response (e.g., paw licking, jumping). A cut-off time is typically used to prevent tissue damage.
-
Data Analysis: Compare the withdrawal latencies between the compound-treated and vehicle-treated groups. A significant increase in withdrawal latency in the treated group indicates an analgesic effect.
Pharmacokinetic (PK) Studies
This protocol outlines a general procedure for determining the pharmacokinetic profile of a test compound in rodents.
Materials:
-
Rodents (e.g., mice or rats).
-
Test compound formulated for the desired route of administration (e.g., intravenous, oral).
-
Blood collection supplies (e.g., syringes, EDTA tubes).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Dosing: Administer the test compound to the animals at a specific dose and route.
-
Blood Sampling: Collect blood samples at various time points after dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key PK parameters such as:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (%F)
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the specific conditions for their experimental setup and adhere to all relevant institutional and regulatory guidelines for animal and laboratory research.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-fluorophenyl)cyclopentane-1-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid synthesis.
Synthetic Routes Overview
Two primary synthetic routes are commonly considered for the preparation of this compound. The selection of the route often depends on the availability of starting materials, scalability, and desired purity.
Route 1: Alkylation of 2-Fluorophenylacetonitrile followed by Hydrolysis
This route involves the dialkylation of 2-fluorophenylacetonitrile with 1,4-dibromobutane to form the cyclopentane ring, followed by the hydrolysis of the nitrile to the carboxylic acid.
Route 2: Grignard Reaction and Carboxylation
This pathway utilizes the reaction of a Grignard reagent, prepared from 2-fluorobromobenzene, with cyclopentanone. The resulting tertiary alcohol is then converted to the target carboxylic acid, or the Grignard reagent is directly carboxylated after addition to a cyclopentyl derivative. A more direct Grignard approach involves the reaction of 2-fluorophenylmagnesium bromide with a cyclopentanecarboxylic acid derivative. For the purpose of this guide, we will focus on the reaction with cyclopentanone followed by subsequent steps to yield the carboxylic acid.
Troubleshooting Guides
Route 1: Alkylation of 2-Fluorophenylacetonitrile
Issue: Low yield of 1-(2-fluorophenyl)cyclopentane-1-carbonitrile
| Potential Cause | Troubleshooting Steps |
| Inefficient Deprotonation | - Ensure the base (e.g., NaH, NaOH) is fresh and of high purity. - Use a stronger base if necessary. - Ensure the solvent is anhydrous if using a water-sensitive base like NaH. |
| Poor Phase Transfer | - If using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB), ensure it is fully dissolved. - Increase the stirring speed to improve mixing between the aqueous and organic phases. - Consider using a different PTC. |
| Side Reactions | - Mono-alkylation: Use a slight excess of 1,4-dibromobutane. - Polymerization: Add the alkylating agent slowly to the reaction mixture. Maintain a lower reaction temperature. |
| Decomposition of Reactants | - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. - Control the reaction temperature to avoid thermal decomposition. |
Issue: Incomplete hydrolysis of the nitrile
| Potential Cause | Troubleshooting Steps |
| Insufficient Acid/Base Concentration | - Increase the concentration of the acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH, KOH). |
| Short Reaction Time or Low Temperature | - Extend the reflux time. - Increase the reaction temperature. |
| Formation of Stable Amide Intermediate | - For acidic hydrolysis, use a stronger acid or higher temperature. - For basic hydrolysis, ensure a sufficient excess of base is used. |
Route 2: Grignard Reaction and Carboxylation
Issue: Low yield of Grignard reagent (2-fluorophenylmagnesium bromide)
| Potential Cause | Troubleshooting Steps |
| Presence of Moisture | - Thoroughly dry all glassware in an oven before use. - Use anhydrous solvents (e.g., diethyl ether, THF). - Perform the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Inactive Magnesium Surface | - Use fresh magnesium turnings. - Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Slow Initiation | - Gently warm the reaction mixture to initiate the reaction. - Add a small amount of pre-formed Grignard reagent to start the reaction. |
Issue: Low yield of the final carboxylic acid
| Potential Cause | Troubleshooting Steps |
| Side reactions of the Grignard reagent | - Wurtz coupling: Add the 2-fluorobromobenzene slowly to the magnesium turnings. - Reaction with CO₂: If carboxylation is the final step, ensure the Grignard reagent is added to a large excess of dry ice (solid CO₂). |
| Poor reaction with cyclopentanone | - Ensure the cyclopentanone is pure and dry. - Control the temperature during the addition of the Grignard reagent to the ketone (typically low temperatures like 0 °C). |
| Inefficient Carboxylation | - Use finely crushed, fresh dry ice. - Ensure the reaction is vigorously stirred during the addition of the Grignard reagent to the dry ice slurry. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route generally gives a higher yield?
Both routes can be optimized to provide good yields. The alkylation route can be very efficient if the phase-transfer catalysis conditions are well-optimized. The Grignard route is a classic and robust method, but yields can be sensitive to reaction conditions, particularly the presence of moisture. The choice often comes down to the specific expertise and equipment available in the lab.
Q2: What are the most common side products in the alkylation of 2-fluorophenylacetonitrile?
The most common side product is the mono-alkylated species, where only one end of the 1,4-dibromobutane has reacted with the nitrile. Another potential side product is the dimer formed by the reaction of two molecules of the nitrile with one molecule of 1,4-dibromobutane.
Q3: How can I minimize the formation of the tertiary alcohol byproduct during the Grignard carboxylation?
The formation of a tertiary alcohol can occur if the Grignard reagent reacts with the carboxylate salt intermediate. To minimize this, the Grignard reagent should be added slowly to a large excess of vigorously stirred, crushed dry ice in an anhydrous solvent. This ensures that the Grignard reagent reacts with CO₂ before it can react with the product.
Q4: What is the role of a phase-transfer catalyst in the alkylation reaction?
A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the deprotonated nitrile (anion) from the aqueous phase (where the base is) to the organic phase (where the 1,4-dibromobutane is). This increases the reaction rate and overall yield.
Data Presentation
Table 1: Representative Reaction Conditions for Route 1 (Alkylation)
| Parameter | Condition |
| Base | 50% aq. NaOH |
| Solvent | Toluene |
| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) |
| Temperature | 70-80 °C |
| Reaction Time | 4-8 hours |
| Typical Yield (Nitrile) | 60-80% |
Table 2: Representative Reaction Conditions for Nitrile Hydrolysis
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Reagent | 6-12 M H₂SO₄ | 6-12 M NaOH |
| Temperature | Reflux (100-120 °C) | Reflux (100-120 °C) |
| Reaction Time | 6-12 hours | 8-16 hours |
| Typical Yield | 75-90% | 80-95% |
Table 3: Representative Reaction Conditions for Route 2 (Grignard Synthesis)
| Parameter | Grignard Formation | Reaction with Cyclopentanone | Carboxylation |
| Solvent | Anhydrous Diethyl Ether or THF | Anhydrous Diethyl Ether or THF | Anhydrous Diethyl Ether or THF |
| Temperature | Room Temperature to Reflux | 0 °C to Room Temperature | -78 °C |
| Reaction Time | 1-2 hours | 1-3 hours | 1-2 hours |
| Typical Overall Yield | 50-70% | 50-70% | 50-70% |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-fluorophenyl)cyclopentane-1-carbonitrile (Alkylation Route)
-
To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 2-fluorophenylacetonitrile (1.0 eq), toluene, and tetrabutylammonium bromide (0.05 eq).
-
With vigorous stirring, add 50% aqueous sodium hydroxide solution (5.0 eq).
-
Heat the mixture to 75 °C.
-
Slowly add 1,4-dibromobutane (1.2 eq) via the dropping funnel over 1 hour.
-
Maintain the reaction at 75 °C for 6 hours, monitoring the progress by TLC or GC.
-
After completion, cool the reaction to room temperature and dilute with water and toluene.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain 1-(2-fluorophenyl)cyclopentane-1-carbonitrile.
Protocol 2: Hydrolysis of 1-(2-fluorophenyl)cyclopentane-1-carbonitrile
-
In a round-bottom flask, combine 1-(2-fluorophenyl)cyclopentane-1-carbonitrile (1.0 eq) and 10 M aqueous sodium hydroxide solution (10 eq).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 12 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH ~1.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Protocol 3: Synthesis of this compound (Grignard Route)
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.2 eq) in an oven-dried, three-necked flask under an inert atmosphere.
-
Add a small crystal of iodine.
-
Add a solution of 2-fluorobromobenzene (1.0 eq) in anhydrous diethyl ether dropwise to initiate the reaction.
-
Once the reaction starts, add the remaining solution to maintain a gentle reflux. After the addition is complete, stir for 1 hour.
-
-
Reaction with Cyclopentanone and Carboxylation:
-
In a separate flask, prepare a slurry of crushed dry ice in anhydrous diethyl ether.
-
Cool the Grignard reagent to 0 °C and slowly add a solution of cyclopentanone (1.0 eq) in anhydrous diethyl ether. Stir for 2 hours at room temperature.
-
Cool the resulting alkoxide solution to -78 °C and slowly transfer it via cannula to the vigorously stirred dry ice slurry.
-
Allow the mixture to warm to room temperature, then quench with saturated aqueous ammonium chloride solution.
-
Acidify with 2 M HCl and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by recrystallization or column chromatography.
-
Visualizations
Caption: Synthetic pathway via alkylation of 2-fluorophenylacetonitrile.
Caption: Synthetic pathway via Grignard reaction with cyclopentanone.
Caption: General troubleshooting workflow for yield improvement.
Technical Support Center: Purification of Crude 1-(2-Fluorophenyl)cyclopentane-1-carboxylic Acid
Welcome to the technical support center for the purification of crude 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols for obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurities largely depend on the synthetic route. A common synthesis involves the reaction of 2-fluorophenylacetonitrile with 1,4-dibromobutane, followed by hydrolysis. Potential impurities from this route include:
-
Unreacted starting materials: 2-fluorophenylacetonitrile and 1,4-dibromobutane.
-
Intermediate amide: 1-(2-fluorophenyl)cyclopentane-1-carboxamide, resulting from incomplete hydrolysis.
-
Side products: Dimeric or polymeric byproducts.
-
Residual solvents: Solvents used in the synthesis and workup.
Q2: My final product has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?
A2: A persistent color is often due to residual organic impurities or trace amounts of oxidized species. Treatment with activated carbon during recrystallization can be effective in adsorbing these colored impurities. Ensure complete removal of the activated carbon by filtration before allowing the product to crystallize.
Q3: I am losing a significant amount of product during the acid-base extraction. What are the possible reasons?
A3: Significant product loss during liquid-liquid extraction can be due to several factors:
-
Incorrect pH: Ensure the pH of the aqueous phase is sufficiently basic (pH > pKa of the carboxylic acid, typically pH 9-10) to fully deprotonate the carboxylic acid and transfer it to the aqueous layer. When re-acidifying to precipitate the product, ensure the pH is sufficiently acidic (pH < pKa, typically pH 2-3).
-
Formation of emulsions: Emulsions can trap the product at the interface. To break emulsions, you can try adding brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.
-
Insufficient extraction: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to ensure complete transfer of the compound between phases.
Q4: My compound is not crystallizing during recrystallization. What should I do?
A4: Failure to crystallize can be due to several reasons:
-
Solution is not supersaturated: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration of the product.
-
Inappropriate solvent: The chosen solvent may not be ideal. The product should be highly soluble in the hot solvent and poorly soluble in the cold solvent. You may need to screen different solvents or solvent systems.
-
High impurity load: A high concentration of impurities can inhibit crystallization. Consider a preliminary purification step like acid-base extraction or a quick filtration through a plug of silica gel.
-
No nucleation sites: Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also induce crystallization.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of this compound.
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Oily Product After Extraction | Incomplete removal of the organic solvent used for extraction. | Ensure the aqueous layer containing the carboxylate salt is washed with a clean portion of an organic solvent (like diethyl ether or ethyl acetate) before acidification to remove any dissolved neutral organic impurities. After acidification and extraction of the product into an organic solvent, dry the organic layer thoroughly with a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation. |
| Low Purity After Recrystallization | Co-precipitation of impurities. | Ensure slow cooling of the recrystallization solution to allow for the formation of well-defined crystals. Rapid cooling can trap impurities. If purity is still low, a second recrystallization may be necessary. |
| Broad Melting Point Range | Presence of impurities or residual solvent. | Repurify the material using one of the described methods (recrystallization, column chromatography). Ensure the purified solid is thoroughly dried under vacuum to remove any residual solvent. |
| Streaking on TLC Plate During Column Chromatography | The compound is too acidic for standard silica gel, leading to strong adsorption and tailing. | Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid and improve the peak shape. |
| Product Fails to Precipitate After Acidification | The product is too soluble in the aqueous medium, or the concentration is too low. | If the product is not precipitating, it can be extracted from the acidified aqueous solution using an appropriate organic solvent like ethyl acetate or dichloromethane. |
Experimental Protocols
Acid-Base Extraction
This method is effective for separating the acidic product from neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A weaker base like sodium bicarbonate is often sufficient and can be more selective than strong bases like sodium hydroxide.
-
Extraction: Shake the funnel gently to mix the layers, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate. The deprotonated carboxylate salt will be in the upper aqueous layer.
-
Separation: Drain the lower organic layer. Collect the upper aqueous layer.
-
Washing: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 2. The this compound will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.
Recrystallization
Recrystallization is a powerful technique for achieving high purity.
-
Solvent Selection: A mixed solvent system of ethyl acetate and hexanes is often effective. The crude product should be soluble in ethyl acetate and insoluble in hexanes.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add hexanes to the hot solution until it becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethyl acetate to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum.
Column Chromatography
For separating compounds with similar polarities, column chromatography is the method of choice.
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate is a good starting point. To prevent streaking of the acidic compound, add a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the eluent.
-
Packing the Column: Pack the column with a slurry of silica gel in the initial, low-polarity mobile phase.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel (dry loading). Apply the sample to the top of the column.
-
Elution: Start with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate with 0.5% acetic acid) and gradually increase the polarity (e.g., to 80:20 or 70:30 hexanes:ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Data Presentation
The following table summarizes the expected outcomes for each purification technique. The actual results may vary depending on the initial purity of the crude material.
| Purification Method | Typical Solvents/Reagents | Expected Purity (by HPLC) | Expected Yield |
| Acid-Base Extraction | Diethyl ether, Saturated NaHCO₃(aq), HCl(aq) | >95% | 70-90% |
| Recrystallization | Ethyl Acetate / Hexanes | >98% | 60-85% |
| Column Chromatography | Silica Gel, Hexanes/Ethyl Acetate with 0.5% Acetic Acid | >99% | 50-80% |
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
challenges in the scale-up synthesis of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Disclaimer
The following experimental protocol is a representative procedure based on established chemical principles for Grignard reactions and subsequent hydrolysis/decarboxylation. It is intended for informational purposes, as a specific, validated scale-up protocol for this molecule is not publicly available. All quantitative data presented are illustrative and should be adapted based on laboratory-specific optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most plausible synthetic route for the scale-up of this compound?
A1: A common and scalable approach involves a three-step synthesis:
-
Formation of Grignard Reagent: Preparation of 2-fluorophenylmagnesium bromide from 2-fluorobromobenzene and magnesium metal.
-
Grignard Addition: Reaction of the Grignard reagent with diethyl cyclopentane-1,1-dicarboxylate.
-
Hydrolysis and Decarboxylation: Saponification of the resulting diester followed by acidification and decarboxylation to yield the final product.
Q2: What are the main challenges encountered during the scale-up of this synthesis?
A2: Key challenges include:
-
Initiation and control of the Grignard reaction: The formation of 2-fluorophenylmagnesium bromide can be difficult to initiate and is highly exothermic.
-
Side reactions: Wurtz coupling during Grignard formation can reduce yield and complicate purification.
-
Incomplete reaction: Unreacted starting materials can be difficult to separate from the product.
-
Hydrolysis and decarboxylation efficiency: Ensuring complete hydrolysis of the diester intermediate and controlling the decarboxylation to avoid side reactions.
-
Product purification: Isolation of the final product with high purity can be challenging due to the presence of structurally similar impurities.
Q3: Are there any specific safety precautions for this synthesis?
A3: Yes, several safety measures are crucial:
-
Anhydrous conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Inert atmosphere: The Grignar reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with oxygen and moisture.
-
Exothermic reaction control: The Grignard formation is highly exothermic. Proper cooling and controlled addition of reagents are essential to prevent runaway reactions.
-
Handling of reagents: 2-fluorobromobenzene is a hazardous chemical. Appropriate personal protective equipment (PPE) should be worn.
Troubleshooting Guides
Step 1: Grignard Reagent Formation (2-fluorophenylmagnesium bromide)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | Inactive magnesium surface (oxide layer) | Activate magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Wet glassware or solvent | Flame-dry all glassware under vacuum and use freshly distilled anhydrous THF. | |
| Low yield of Grignard reagent | Wurtz coupling side reaction | Add the 2-fluorobromobenzene solution slowly to the magnesium suspension to maintain a low concentration of the halide. |
| Grignard reagent reacts with moisture or oxygen | Ensure a robust inert atmosphere and use anhydrous solvents. | |
| Reaction becomes too vigorous | Addition of 2-fluorobromobenzene is too fast | Slow down the addition rate and ensure efficient cooling of the reaction vessel. |
Step 2: Grignard Addition to Diethyl Cyclopentane-1,1-dicarboxylate
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the diester intermediate | Incomplete reaction | Allow for a sufficient reaction time and ensure the Grignard reagent is added in a slight excess (e.g., 1.1-1.2 equivalents). |
| Side reactions of the Grignard reagent | Maintain a low reaction temperature (e.g., 0-5 °C) during the addition. | |
| Formation of multiple by-products | Reaction with the ester carbonyl group twice | This is less likely with a dicarboxylate but can be minimized by slow addition of the Grignard reagent at low temperature. |
Step 3: Hydrolysis and Decarboxylation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete hydrolysis | Insufficient base or reaction time | Use a sufficient excess of a strong base (e.g., NaOH or KOH) and monitor the reaction by TLC or HPLC until the starting diester is consumed. |
| Low yield of final product | Incomplete decarboxylation | Ensure the acidification step is followed by heating at a suitable temperature to drive the decarboxylation to completion. |
| Side reactions during decarboxylation | Control the temperature of decarboxylation carefully to avoid potential degradation of the product. | |
| Difficult product isolation | Product is soluble in the aqueous layer | After acidification, ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylic acid, then extract with a suitable organic solvent. |
Data Presentation
Table 1: Representative Reaction Parameters and Yields at Different Scales
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| 2-fluorobromobenzene | 10 g | 1 kg |
| Magnesium | 1.5 g | 150 g |
| Diethyl cyclopentane-1,1-dicarboxylate | 12.2 g | 1.22 kg |
| Grignard Formation Time | 2 hours | 4-6 hours |
| Grignard Addition Temperature | 0-5 °C | 0-10 °C |
| Hydrolysis Time | 4 hours | 8-12 hours |
| Overall Yield | 65-75% | 55-65% |
| Purity (by HPLC) | >98% | >97% |
Experimental Protocols
Protocol 1: Synthesis of 2-fluorophenylmagnesium bromide
-
Assemble a dry three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel under a nitrogen atmosphere.
-
Add magnesium turnings (1.1 eq.) to the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of 2-fluorobromobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) to initiate the reaction.
-
Once the reaction starts (indicated by a color change and gentle reflux), add the remaining 2-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours.
Protocol 2: Synthesis of this compound
-
Cool the freshly prepared 2-fluorophenylmagnesium bromide solution to 0-5 °C in an ice bath.
-
Slowly add a solution of diethyl cyclopentane-1,1-dicarboxylate (1.0 eq.) in anhydrous THF via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by slowly adding it to a stirred mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and add a solution of sodium hydroxide (3-4 eq.) in water.
-
Heat the mixture to reflux to hydrolyze the ester. Monitor the reaction by TLC or HPLC.
-
After complete hydrolysis, cool the mixture and separate the aqueous layer.
-
Acidify the aqueous layer with concentrated hydrochloric acid to pH 1-2.
-
Heat the acidified solution to induce decarboxylation until gas evolution ceases.
-
Cool the mixture and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield issues.
Resolving Impurities in 1-(2-fluorophenyl)cyclopentane-1-carboxylic Acid: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving impurities in 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid through recrystallization.
Troubleshooting Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise during the process. This section provides a systematic guide to troubleshooting common problems encountered during the recrystallization of this compound.
dot
Caption: Troubleshooting workflow for the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: If the synthesis is performed via a Grignard reaction with 1-bromo-2-fluorobenzene and cyclopentanone followed by carboxylation, common impurities may include:
-
Unreacted starting materials: 1-bromo-2-fluorobenzene.
-
Grignard reagent side products: Biphenyl derivatives formed from the coupling of the Grignard reagent.
-
Byproducts of carboxylation: Small amounts of dicarboxylic acids or other related species.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. For carboxylic acids, a good starting point is often a mixture of a polar protic solvent and water. Based on the structure, consider the following single or mixed solvent systems. It is recommended to test solubility with a small amount of your compound first.
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Rationale |
| Ethanol/Water | Polar Protic | Variable | Good for many carboxylic acids. The compound should dissolve in hot ethanol, and water can be added as an anti-solvent to induce crystallization upon cooling. |
| Methanol/Water | Polar Protic | Variable | Similar to ethanol/water, offering good solvency for the polar carboxylic acid group. |
| Toluene | Non-polar Aromatic | 111 | The aromatic ring in the target molecule suggests some solubility in toluene. May be a good choice if non-polar impurities are present. |
| Heptane or Hexane | Non-polar Alkane | ~98 (Heptane) / ~69 (Hexane) | Can be used as an anti-solvent with a more polar solvent like ethyl acetate or acetone. A similar compound, 2,4-substituted 3-oxo-1-phenylcyclopentane-1-carboxylic acid, has been recrystallized from hexane. |
| Ethyl Acetate | Moderately Polar | 77 | A versatile solvent that can be a good starting point for screening. |
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. To resolve this:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional "good" solvent (the solvent in which your compound is more soluble) to increase the saturation temperature.
-
Allow the solution to cool much more slowly. You can do this by leaving the flask on the hotplate with the heat turned off, or by insulating the flask.
-
If using a mixed solvent system, ensure you have the correct ratio. Too much anti-solvent can cause premature precipitation.
Q4: I am not getting any crystals, even after the solution has cooled to room temperature. What is the problem?
A4: This is a common issue and can be due to several factors:
-
Too much solvent: If the solution is not saturated, crystals will not form. Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated, meaning the conditions are right for crystallization, but there is no nucleation point for crystals to start growing. To induce crystallization, you can:
-
Scratch the inside of the flask with a glass rod just below the surface of the solution.
-
Add a "seed crystal" of the pure compound, if available.
-
Cool the solution in an ice bath to further decrease solubility.
-
Q5: My final product has a low yield. How can I improve it?
A5: A low yield can result from several factors:
-
Using too much solvent: As mentioned above, excess solvent will retain more of your compound in the solution (the "mother liquor"). Use the minimum amount of hot solvent necessary to fully dissolve your compound.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath can improve the yield.
-
Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the impure this compound. Add a few drops of the chosen solvent (e.g., toluene). If it dissolves at room temperature, the solvent is not suitable. Heat the mixture to the solvent's boiling point. If the solid dissolves, cool the test tube to room temperature and then in an ice bath. If crystals form, the solvent is likely suitable.
-
Dissolution: Place the bulk of the impure solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the solid just dissolves at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Two-Solvent Recrystallization (e.g., Ethanol and Water)
-
Dissolution: Dissolve the impure solid in the minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification: Add a few drops of the "good" solvent until the cloudiness just disappears.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collection, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using a cold mixture of the two solvents (in the same approximate ratio as the final recrystallization mixture) for washing.
Technical Support Center: Optimizing HPLC Separation of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid and its Precursors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the High-Performance Liquid Chromatography (HPLC) separation of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid and its key precursors. This guide includes frequently asked questions, detailed troubleshooting advice, and standardized experimental protocols to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most likely precursors to encounter during the HPLC analysis of this compound?
A1: Based on common synthetic routes, the most probable precursors are cyclopentanone and 2-fluorophenylacetonitrile . The synthesis often involves a reaction between these two compounds, followed by hydrolysis to yield the final carboxylic acid product. Therefore, your HPLC method should be capable of separating the final product from these starting materials.
Q2: What is a good starting point for developing an HPLC method for this analysis?
A2: A reverse-phase HPLC method is the most suitable approach. A good starting point is a method similar to that used for the non-fluorinated analogue, 1-phenylcyclopentanecarboxylic acid.[1] A C18 column is a robust initial choice, with a mobile phase consisting of a mixture of acetonitrile and water, acidified with a small amount of phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated form.[1]
Q3: Why is it important to control the pH of the mobile phase?
A3: Controlling the mobile phase pH is critical for the analysis of acidic compounds like this compound. The pH should be kept at least 2 pH units below the pKa of the carboxylic acid group to ensure it remains in its neutral, protonated form. This minimizes peak tailing and provides consistent retention times. Insufficient buffering or a mobile phase pH close to the analyte's pKa can lead to peak splitting or broadening.
Q4: What detection wavelength is appropriate for this compound and its precursors?
A4: The target compound and the 2-fluorophenylacetonitrile precursor both contain a phenyl ring, which will have significant UV absorbance. A starting wavelength of 254 nm is a good choice as it is a common wavelength for aromatic compounds. However, to optimize sensitivity, it is recommended to determine the wavelength of maximum absorbance (λmax) for this compound by scanning with a diode array detector (DAD). Cyclopentanone has a weak UV absorbance at higher wavelengths and is best detected at a lower wavelength, around 200-210 nm, if its separation from the solvent front is a primary concern.
HPLC Method Optimization and Troubleshooting Guide
This section provides solutions to common problems you may encounter while developing and running your HPLC method.
Issue 1: Poor Peak Shape (Tailing) for the Carboxylic Acid Peak
-
Question: My peak for this compound is showing significant tailing. What is the likely cause and how can I fix it?
-
Answer: Peak tailing for acidic compounds is often caused by secondary interactions between the analyte and the silica stationary phase. Here’s how to troubleshoot:
-
Check Mobile Phase pH: Ensure the mobile phase is sufficiently acidic. If you are using formic or phosphoric acid, try slightly increasing the concentration (e.g., from 0.1% to 0.2%). A lower pH will suppress the ionization of the carboxylic acid, reducing its interaction with the stationary phase.
-
Increase Buffer Strength: If using a buffer, increasing its concentration (e.g., from 10 mM to 25 mM) can help to mask residual silanol groups on the stationary phase that can cause tailing.
-
Column Choice: If tailing persists, consider using a column with a highly inert stationary phase or an end-capped column specifically designed for the analysis of acidic compounds.
-
Issue 2: Inadequate Resolution Between Precursors and the Final Product
-
Question: I am having trouble separating the this compound peak from the 2-fluorophenylacetonitrile peak. What should I do?
-
Answer: Improving resolution requires adjusting the selectivity of your separation. Consider the following steps:
-
Modify Mobile Phase Composition: Adjust the ratio of acetonitrile to water. Decreasing the percentage of acetonitrile will increase the retention time of all compounds, which may improve separation.
-
Change Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation due to different solvent properties.
-
Consider a Different Stationary Phase: If modifying the mobile phase is not effective, a different column chemistry may be needed. A phenyl-hexyl column, for instance, can provide alternative selectivity for aromatic compounds. A column with a pentafluorophenyl (PFP) stationary phase can also offer unique selectivity for fluorinated aromatic compounds.[2]
-
Issue 3: Retention Time Drifting or Unstable
-
Question: The retention times for my peaks are shifting between injections. What could be causing this?
-
Answer: Retention time instability is often related to the HPLC system or mobile phase preparation.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inconsistent mobile phase composition is a common cause of retention time drift.
-
Temperature Control: Use a column oven to maintain a constant column temperature. Fluctuations in ambient temperature can affect retention times.
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.
-
Experimental Protocols
A detailed methodology for a starting HPLC method and its optimization is provided below.
Initial HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 50% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method Optimization Strategy
| Parameter to Vary | Effect on Separation | Troubleshooting Application |
| Gradient Slope | A shallower gradient will increase run time but can improve the resolution of closely eluting peaks. | Poor resolution between the target compound and precursors. |
| Mobile Phase pH | Lowering the pH (e.g., using a higher concentration of acid) can improve the peak shape of the carboxylic acid. | Peak tailing of the this compound peak. |
| Organic Modifier | Changing from acetonitrile to methanol can alter the elution order and selectivity. | Co-eluting peaks or poor resolution that is not resolved by gradient changes. |
| Column Temperature | Increasing the temperature can decrease retention times and improve peak efficiency, but may also affect selectivity. | Broad peaks or when trying to shorten the run time. |
| Stationary Phase | A different stationary phase (e.g., Phenyl-Hexyl or PFP) can provide significantly different selectivity. | When resolution cannot be achieved by modifying the mobile phase or other parameters. |
Visualized Workflows
HPLC Method Optimization Workflow
Caption: A logical workflow for systematic HPLC method optimization.
Troubleshooting Decision Tree for Common HPLC Issues
Caption: A decision tree for troubleshooting common HPLC separation issues.
References
stability issues of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid under acidic conditions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your stability-indicating experiments.
| Question | Possible Cause & Solution |
| Why am I observing significant degradation of my compound under mild acidic conditions? | Possible Cause: Although carboxylic acids are generally stable, the tertiary nature of the carboxylic acid group in this compound could make it susceptible to decarboxylation under certain conditions. The presence of the fluorophenyl group might also influence its electronic properties and stability. Solution: 1. Confirm Identity: First, confirm that the observed degradation product is indeed from the parent compound. Use a high-resolution analytical technique like LC-MS to identify the mass of the degradant. 2. Re-evaluate Conditions: Reduce the harshness of the acidic conditions. You can try lowering the concentration of the acid (e.g., from 1M HCl to 0.1M or 0.01M HCl), decreasing the temperature, or shortening the exposure time.[1][2] 3. Investigate Decarboxylation: A likely degradation pathway is acid-catalyzed decarboxylation. Search for a degradant with a mass corresponding to the loss of CO2 (44 Da) from the parent molecule. |
| I am not seeing any degradation of the compound even under harsh acidic conditions (e.g., 1M HCl at 80°C for 24 hours). How can I induce degradation to test my analytical method's stability-indicating properties? | Possible Cause: this compound may be intrinsically stable to acid hydrolysis.[3] Solution: 1. Increase Stress: You can try more forcing conditions, such as increasing the acid concentration (e.g., to 5M HCl), elevating the temperature further (be mindful of the solvent's boiling point), or extending the duration of the study.[4] 2. Alternative Stressors: If acid hydrolysis remains unsuccessful, consider other forced degradation conditions as mandated by ICH guidelines, such as oxidative (e.g., with H2O2), photolytic, or thermal stress, to ensure you can generate degradation products and validate your stability-indicating method.[1][3][5] |
| My HPLC chromatogram shows a new peak, but the mass spectrum does not correspond to a simple degradation product. What could be happening? | Possible Cause: The compound might be undergoing a more complex reaction or rearrangement. It's also possible that the new peak is an artifact from the sample matrix or a reaction with a co-solvent. Solution: 1. Run a Blank: Analyze a blank sample (matrix without the active pharmaceutical ingredient, API) that has been subjected to the same stress conditions to rule out matrix effects. 2. Structural Elucidation: If the peak is confirmed to be a degradant, further structural elucidation using techniques like NMR spectroscopy or tandem mass spectrometry (MS/MS) will be necessary to identify its structure. |
| The recovery of my compound is low, but I don't see any corresponding degradation peaks. Where is my compound going? | Possible Cause: 1. Precipitation: The compound's solubility may have decreased in the acidic medium over time, causing it to precipitate out of the solution. 2. Adsorption: The compound might be adsorbing to the surface of the container (e.g., glass or plastic vial). 3. Formation of Non-UV Active Degradants: The degradation products formed may not have a chromophore and are therefore not detected by a UV detector. Solution: 1. Visual Inspection: Visually inspect your samples for any precipitate. If precipitation is suspected, try using a co-solvent to improve solubility. 2. Material Balance: Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector to check for non-UV active species. A comprehensive material balance should be performed to account for the parent compound and all degradation products. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic conditions?
A1: Carboxylic acids are generally considered stable functional groups. However, the specific structure of this compound features a tertiary carboxylic acid, which can be prone to decarboxylation under harsh acidic and thermal stress. Therefore, while it may be stable under mild acidic conditions, degradation could be observed under forced degradation conditions.
Q2: What is the most likely degradation pathway for this molecule in an acidic medium?
A2: The most probable acid-catalyzed degradation pathway for a tertiary carboxylic acid like this one is decarboxylation, which involves the loss of carbon dioxide (CO2) to form 1-(2-fluorophenyl)cyclopentane.
Q3: What are the standard conditions for performing an acid-forced degradation study on this compound?
A3: According to ICH guidelines, typical conditions for acid hydrolysis involve treating a solution of the compound with 0.1M to 1M hydrochloric acid (HCl) or sulfuric acid (H2SO4) at temperatures ranging from room temperature to elevated temperatures (e.g., 60-80°C).[1][2] The duration of the study can vary from a few hours to several days, depending on the compound's stability.[2]
Q4: Which analytical techniques are best suited for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and recommended technique. This should be coupled with a mass spectrometer (LC-MS) to identify the mass-to-charge ratio of any potential degradation products, which is crucial for their identification.
Q5: How should I prepare my sample for an acid-forced degradation study?
A5: A stock solution of this compound should be prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration, typically around 1 mg/mL.[2] This stock solution is then diluted with the acidic solution to the desired final concentration for the study. The use of co-solvents may be necessary if the compound has poor aqueous solubility.[1]
Quantitative Data Summary
The following table template can be used to record and compare quantitative data from your acid degradation studies.
| Condition | Time (hours) | Initial Conc. (µg/mL) | Parent Compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Degradation (%) |
| 0.1M HCl, 40°C | 0 | 100 | 100.0 | 0.0 | 0.0 | 0.0 |
| 6 | 100 | |||||
| 12 | 100 | |||||
| 24 | 100 | |||||
| 1M HCl, 60°C | 0 | 100 | 100.0 | 0.0 | 0.0 | 0.0 |
| 6 | 100 | |||||
| 12 | 100 | |||||
| 24 | 100 | |||||
| Control (Water), 60°C | 24 | 100 |
Experimental Protocols
Protocol: Forced Acid Degradation Study
1. Objective: To evaluate the stability of this compound under acidic stress conditions.
2. Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) for neutralization
-
Class A volumetric flasks, pipettes, and vials
3. Equipment:
-
Analytical balance
-
HPLC system with UV or PDA detector (and preferably a Mass Spectrometer)
-
pH meter
-
Thermostatic water bath or oven
4. Procedure:
-
4.1. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Acidic Solution (1M HCl): Prepare by diluting concentrated HCl with purified water.
-
Neutralizing Solution (1M NaOH): Prepare by dissolving NaOH in purified water.
-
-
4.2. Stress Sample Preparation:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 1M HCl.
-
Keep the flask in a water bath set to 60°C.
-
Prepare a control sample by adding 1 mL of the stock solution to 1 mL of purified water and keeping it under the same conditions.
-
-
4.3. Time Point Sampling:
-
Withdraw aliquots (e.g., 1 mL) at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately neutralize the aliquot by adding an equimolar amount of 1M NaOH.
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) with the mobile phase.
-
-
4.4. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (gradient elution may be required)
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
-
Injection Volume: 10 µL
-
-
-
4.5. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial (t=0) concentration.
-
Calculate the percentage of each degradation product formed.
-
Determine the rate of degradation if significant degradation is observed.
-
Visualizations
Caption: Workflow for the forced acid degradation study.
Caption: Hypothetical acid-catalyzed decarboxylation pathway.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. scispace.com [scispace.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
Technical Support Center: Optimizing Reaction Conditions for the Alkylation of 2-Fluorophenylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the alkylation of 2-fluorophenylacetonitrile. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the alkylation of 2-fluorophenylacetonitrile?
A1: The most prevalent and effective methods for the α-alkylation of 2-fluorophenylacetonitrile are Phase-Transfer Catalysis (PTC) using alkyl halides and base-promoted alkylation with alcohols. PTC is a robust method that facilitates the reaction between the water-soluble base and the organic-soluble acetonitrile derivative, often leading to high yields and selectivity.[1][2][3] The use of alcohols as alkylating agents in the presence of a strong base is a more recent, "green" alternative that avoids the use of alkyl halides.[4][5]
Q2: What are the key reaction parameters to control for a successful alkylation?
A2: Several factors critically influence the success of the alkylation reaction. These include the choice of base, solvent, catalyst (in the case of PTC), temperature, and the stoichiometry of the reactants. Proper control of these parameters is essential to maximize yield and minimize side reactions.
Q3: What is the most common side reaction, and how can it be minimized?
A3: The most frequently encountered side reaction is dialkylation, leading to the formation of a 2,2-dialkylated byproduct. This can be suppressed by carefully controlling the stoichiometry, using a strict 1:1 ratio or a slight excess of 2-fluorophenylacetonitrile to the alkylating agent.[1] Utilizing solid-supported bases, such as alkali metal hydroxides on alumina, can also enhance mono-alkylation selectivity due to steric constraints.[1]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Q: My alkylation reaction shows very low conversion of 2-fluorophenylacetonitrile. What are the potential causes and how can I improve the yield?
A: Low conversion can stem from several factors related to the reaction setup and reagents. Below is a systematic guide to troubleshoot this issue.
Potential Causes and Solutions:
| Potential Cause | Suggested Solutions |
| Ineffective Base | The base may not be strong enough to deprotonate the α-carbon of 2-fluorophenylacetonitrile efficiently. For PTC, ensure a high concentration of aqueous base (e.g., 50% NaOH or KOH) is used.[6] For alcohol-based alkylations, a strong base like potassium tert-butoxide (KOtBu) is often required.[4] |
| Poor Catalyst Activity (PTC) | The phase-transfer catalyst may be inactive or "poisoned." Use a fresh, high-quality quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC).[7] Iodide, a common leaving group, can sometimes inhibit the catalyst.[3] |
| Presence of Water (in non-PTC methods) | For reactions requiring anhydrous conditions (e.g., with strong organometallic bases), trace amounts of water can quench the base and the carbanion. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Suboptimal Temperature | The reaction may require a specific temperature to proceed at a reasonable rate. For PTC reactions, gentle heating (e.g., 30-40 °C) can be beneficial.[7] Base-promoted alkylations with alcohols often require higher temperatures (e.g., 120 °C).[4] |
| Inefficient Stirring (PTC) | In a biphasic PTC system, vigorous stirring is crucial to maximize the interfacial area and facilitate the transfer of ions between the aqueous and organic phases. |
A logical approach to troubleshooting low conversion is outlined in the following workflow:
Issue 2: Formation of Multiple Products
Q: My reaction is producing a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
A: The formation of a di-alkylated byproduct is a common challenge. Here are strategies to enhance mono-alkylation selectivity:
Strategies for Improving Mono-alkylation Selectivity:
| Strategy | Description |
| Stoichiometry Control | Use a 1:1 molar ratio of 2-fluorophenylacetonitrile to the alkylating agent, or a slight excess of the nitrile.[1] This reduces the probability of the mono-alkylated product being deprotonated and reacting a second time. |
| Slow Addition of Alkylating Agent | Add the alkylating agent dropwise to the reaction mixture. This maintains a low concentration of the electrophile, favoring reaction with the more abundant starting material over the mono-alkylated product. |
| Choice of Base | In some cases, using a bulkier base can sterically hinder the approach to the more substituted mono-alkylated carbanion, thus favoring the deprotonation of the starting material. |
| Solid-Supported Reagents | The use of bases on a solid support, like potassium hydroxide on alumina, can provide high selectivity for mono-alkylation due to steric hindrance within the pores of the support.[1] |
Experimental Protocols
Protocol 1: Alkylation via Phase-Transfer Catalysis (PTC)
This protocol is adapted from a general and reliable procedure for the alkylation of phenylacetonitriles.[1]
Materials:
-
2-Fluorophenylacetonitrile
-
Alkyl Halide (e.g., ethyl bromide)
-
50% Aqueous Sodium Hydroxide (NaOH)
-
Benzyltriethylammonium Chloride (TEBAC) or similar PTC catalyst
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine 2-fluorophenylacetonitrile (1.0 eq) and TEBAC (0.01-0.05 eq).
-
Base Addition: Begin vigorous stirring and add the 50% aqueous NaOH solution (approx. 1.5-2.0 eq) dropwise, maintaining the temperature between 25-30 °C using a water bath.
-
Alkylating Agent Addition: Once the base addition is complete, add the alkyl halide (1.0-1.1 eq) dropwise over 1-2 hours. The reaction is often exothermic; maintain the temperature between 30-35 °C.
-
Reaction Monitoring: Continue vigorous stirring and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the mixture, dilute with water and toluene. Separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Base-Promoted Alkylation with Alcohols
This protocol is based on a transition-metal-free approach.[4]
Materials:
-
2-Fluorophenylacetonitrile
-
Alcohol (e.g., benzyl alcohol)
-
Potassium tert-butoxide (KOtBu)
-
Toluene (anhydrous)
Procedure:
-
Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add KOtBu (0.8-1.0 eq) and anhydrous toluene.
-
Reagent Addition: Add 2-fluorophenylacetonitrile (1.0 eq) followed by the alcohol (1.5-3.0 eq).
-
Reaction: Heat the mixture to 120 °C and stir for the required time (typically several hours, monitor by TLC/GC).
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the mixture with an organic solvent like ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Alkylation of Phenylacetonitriles
| Method | Alkylating Agent | Base | Catalyst/Promoter | Solvent | Temperature | Typical Yields |
| Phase-Transfer Catalysis (PTC) | Alkyl Halides | 50% aq. NaOH/KOH | Quaternary Ammonium Salt | Toluene/Benzene | 25-40 °C | 80-95% |
| Base-Promoted | Alcohols | KOtBu | None | Toluene | 120 °C | 70-90%[4] |
| Copper-Catalyzed | Benzyl Alcohols | t-BuOK (catalytic) | CuCl₂/TMEDA | Toluene | 140 °C | Up to 99%[8][9] |
Note: Yields are dependent on the specific substrates and reaction scale. The data for phenylacetonitrile is presented as a reference for 2-fluorophenylacetonitrile.
Signaling Pathways and Logical Relationships
The mechanism of Phase-Transfer Catalysis involves the transport of the hydroxide anion from the aqueous phase to the organic phase by the catalyst, where it can deprotonate the 2-fluorophenylacetonitrile.
References
- 1. benchchem.com [benchchem.com]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparison of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid with its 3-fluoro and 4-fluoro isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid and its 3-fluoro and 4-fluoro positional isomers. The strategic placement of a fluorine atom on the phenyl ring can significantly influence the physicochemical properties and biological activity of small molecules. Understanding these differences is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutics. This document summarizes key data, outlines experimental protocols for their synthesis and analysis, and visualizes relevant chemical pathways.
Physicochemical Properties: A Comparative Overview
The position of the fluorine atom on the phenyl ring alters the electronic environment of the carboxylic acid moiety, thereby influencing its acidity (pKa) and lipophilicity (logP). While experimental data for these specific compounds is limited, we can infer trends from closely related structures, such as the isomeric fluorobenzoic acids. The electron-withdrawing nature of fluorine generally increases the acidity of the carboxylic acid compared to the non-fluorinated analog.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 1-(3-Fluorophenyl)cyclopentane-1-carboxylic acid | 1-(4-Fluorophenyl)cyclopentane-1-carboxylic acid |
| Molecular Formula | C₁₂H₁₃FO₂ | C₁₂H₁₃FO₂ | C₁₂H₁₃FO₂ |
| Molecular Weight | 208.23 g/mol [1] | 208.23 g/mol | 208.23 g/mol |
| Calculated XLogP3 | 2.9[1] | ~2.9 (estimated) | ~2.9 (estimated) |
| Predicted pKa | < 3.86 (stronger acid) | ~3.86 (intermediate) | > 3.86 (weaker acid) |
| CAS Number | 214262-96-1[1] | 214262-97-2 | Not available |
Note on Predicted pKa: The predicted pKa trend is based on the experimental pKa values of 2-fluorobenzoic acid (3.27), 3-fluorobenzoic acid (3.86), and 4-fluorobenzoic acid (4.14).[2][3][4][5] The ortho-isomer is the most acidic due to the strong inductive effect of the nearby fluorine atom.[3] The meta-isomer shows a moderate increase in acidity, while the para-isomer has the smallest effect.
Synthesis and Experimental Protocols
The most common synthetic route to these compounds involves a two-step process: the alkylation of a corresponding fluorophenylacetonitrile with 1,4-dibromobutane, followed by the hydrolysis of the resulting 1-(fluorophenyl)cyclopentane-1-carbonitrile intermediate.
Caption: General synthetic workflow for 1-(fluorophenyl)cyclopentane-1-carboxylic acid isomers.
Experimental Protocol: Synthesis of 1-(Fluorophenyl)cyclopentane-1-carboxylic Acids
Step 1: Synthesis of 1-(Fluorophenyl)cyclopentane-1-carbonitrile via Phase-Transfer Catalysis
This procedure is adapted from general methods for the alkylation of phenylacetonitriles.[6][7][8]
-
To a stirred solution of the appropriate fluorophenylacetonitrile (1.0 eq.) in a suitable organic solvent (e.g., toluene), add 1,4-dibromobutane (1.2 eq.) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq.).
-
Add a 50% aqueous solution of sodium hydroxide (5.0 eq.) to the mixture.
-
Heat the reaction mixture to 70-80 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield the desired 1-(fluorophenyl)cyclopentane-1-carbonitrile.
Step 2: Hydrolysis of 1-(Fluorophenyl)cyclopentane-1-carbonitrile
This procedure is based on standard methods for nitrile hydrolysis.[9][10][11][12][13]
-
Acidic Hydrolysis:
-
Reflux the 1-(fluorophenyl)cyclopentane-1-carbonitrile (1.0 eq.) in a mixture of concentrated hydrochloric acid and water (e.g., 1:1 v/v) for 12-24 hours.
-
Monitor the reaction for the disappearance of the nitrile and the formation of the carboxylic acid.
-
Cool the reaction mixture, which may cause the product to precipitate.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).
-
-
Basic Hydrolysis:
-
Reflux the 1-(fluorophenyl)cyclopentane-1-carbonitrile (1.0 eq.) in an aqueous or alcoholic solution of sodium hydroxide or potassium hydroxide (e.g., 20% w/v) for 12-24 hours.
-
After the reaction is complete, cool the mixture and extract with a non-polar solvent to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid until the pH is ~1-2, which will precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and recrystallize.
-
Biological Activity and Structure-Activity Relationships
Caption: Influence of fluorine's position on key molecular properties and overall biological activity.
-
Electronic Effects: As discussed, the acidity of the carboxylic acid is expected to vary with the fluorine position (ortho > meta > para). This can affect the ionization state of the molecule at physiological pH, which in turn influences its solubility, membrane permeability, and ability to interact with biological targets.
-
Metabolic Stability: The fluorine atom can block sites of metabolic oxidation. The position of the fluorine may therefore influence the metabolic fate of the compound. For instance, in a study of ortho-, meta-, and para-fluorofentanyl, different metabolic patterns were observed for the three isomers.[14] A similar divergence in metabolic pathways could be anticipated for the 1-(fluorophenyl)cyclopentane-1-carboxylic acid isomers.
-
Receptor Binding: The position of the fluorine can alter the molecule's conformation and its ability to form hydrogen bonds or other interactions with a biological target. The ortho-fluoro substituent, being in close proximity to the cyclopentylcarboxylic acid moiety, may impose conformational restrictions that are not present in the meta and para isomers. These conformational differences could lead to significant variations in binding affinity for a receptor or enzyme.
Conclusion
The ortho, meta, and para isomers of 1-(fluorophenyl)cyclopentane-1-carboxylic acid, while structurally very similar, are predicted to exhibit distinct physicochemical properties and potentially different biological activities. The ortho-isomer is expected to be the most acidic, and its biological profile may be influenced by conformational effects due to the proximity of the fluorine atom to the core structure. The synthesis of all three isomers can be achieved through a common synthetic pathway, allowing for their direct comparison in biological assays. Further experimental investigation into the pKa, logP, metabolic stability, and pharmacological activity of these compounds is warranted to fully elucidate their structure-activity relationships and to guide future drug discovery efforts.
References
- 1. 1-(2-Fluorophenyl)cyclopentanecarboxylic acid | C12H13FO2 | CID 736130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phasetransfer.com [phasetransfer.com]
- 9. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Fluorination of 1-Phenylcyclopentane-1-carboxylic Acid: A Comparative Analysis of Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Key Physicochemical and Pharmacological Effects of Fluorination
The substitution of hydrogen with fluorine on the phenyl ring of 1-phenylcyclopentane-1-carboxylic acid can induce significant changes in its physicochemical properties, which in turn can modulate its biological activity. These effects primarily stem from the unique properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond.[1][2]
Table 1: Predicted Physicochemical and Pharmacokinetic Properties
| Property | Non-Fluorinated 1-Phenylcyclopentane-1-carboxylic Acid | Fluorinated 1-Phenylcyclopentane-1-carboxylic Acid (Predicted) | Rationale for Predicted Change |
| Acidity (pKa) | Baseline | Lower (More Acidic) | The high electronegativity of fluorine withdraws electron density from the carboxylic acid group, stabilizing the carboxylate anion and increasing acidity.[2][3] |
| Lipophilicity (LogP) | Baseline | Higher | Fluorine substitution on an aromatic ring generally increases lipophilicity, which can enhance membrane permeability and cell penetration.[1][2] |
| Metabolic Stability | Susceptible to aromatic oxidation | More Stable | Fluorine atoms can block sites of metabolic oxidation by cytochrome P450 enzymes, preventing hydroxylation of the phenyl ring and increasing the molecule's half-life.[1][3] |
| Binding Affinity | Baseline | Potentially Increased | Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially leading to enhanced binding affinity.[2] |
| Bioavailability | Baseline | Potentially Improved | Increased metabolic stability and enhanced membrane permeability due to fluorination can contribute to improved oral bioavailability.[4][5] |
Potential Impact on Biological Activity: A Comparative Overview
Based on the predicted changes in physicochemical properties, the following table outlines the potential differences in biological activity between the fluorinated and non-fluorinated compounds. The specific biological activity of 1-phenylcyclopentane-1-carboxylic acid itself is not extensively documented in the public domain, however, derivatives have been explored for various therapeutic applications.[6][7]
Table 2: Predicted Comparison of Biological Activity
| Biological Aspect | Non-Fluorinated 1-Phenylcyclopentane-1-carboxylic Acid (Hypothesized) | Fluorinated 1-Phenylcyclopentane-1-carboxylic Acid (Predicted) | Underlying Rationale |
| Potency | Baseline | Potentially Higher | Increased binding affinity due to favorable fluorine-protein interactions can lead to higher potency. |
| Selectivity | Baseline | Potentially Altered or Improved | The specific placement of fluorine can influence the conformation of the molecule, potentially leading to a more selective fit for a particular biological target.[1] |
| Pharmacokinetics | Shorter half-life, potential for rapid metabolism. | Longer half-life, improved metabolic stability. | Blockade of metabolic soft spots by fluorine.[3] |
| Cellular Uptake | Baseline | Potentially Enhanced | Increased lipophilicity can facilitate passive diffusion across cell membranes.[2] |
Experimental Protocols for Comparative Evaluation
To empirically validate the predicted differences, the following experimental protocols would be essential.
In Vitro Assays
-
Target Binding Assay:
-
Objective: To determine the binding affinity (Ki or Kd) of the compounds to a specific biological target (e.g., receptor, enzyme).
-
Methodology: A radioligand binding assay or a fluorescence-based assay would be appropriate. A fixed concentration of the radiolabeled or fluorescent ligand and the biological target are incubated with varying concentrations of the test compounds. The amount of bound ligand is then measured to determine the inhibitory concentration (IC50), from which the Ki can be calculated.
-
-
Enzyme Inhibition Assay:
-
Objective: To measure the inhibitory potency (IC50) of the compounds against a target enzyme.
-
Methodology: The enzyme, its substrate, and varying concentrations of the test compounds are incubated together. The rate of product formation is measured, often through spectrophotometric or fluorometric methods. The concentration of the compound that inhibits 50% of the enzyme activity is the IC50.
-
-
Cell-Based Functional Assay:
-
Objective: To assess the functional activity of the compounds in a cellular context (e.g., agonist or antagonist activity).
-
Methodology: Cells expressing the target of interest are treated with the compounds, and a downstream signaling event is measured (e.g., changes in intracellular calcium, cAMP levels, or gene expression).
-
Pharmacokinetic Studies
-
Metabolic Stability Assay:
-
Objective: To evaluate the in vitro metabolic stability of the compounds.
-
Methodology: The compounds are incubated with liver microsomes or hepatocytes, and the disappearance of the parent compound over time is monitored by LC-MS/MS. This provides an estimate of the intrinsic clearance.
-
-
In Vivo Pharmacokinetic Study:
-
Objective: To determine the pharmacokinetic profile (e.g., half-life, clearance, volume of distribution, bioavailability) of the compounds in an animal model.
-
Methodology: The compounds are administered to animals (e.g., rats or mice) via intravenous and oral routes. Blood samples are collected at various time points, and the concentration of the compound in plasma is determined by LC-MS/MS.
-
Visualizing the Impact of Fluorination
The strategic placement of fluorine can influence the interaction of the molecule with its biological target and its overall metabolic fate.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Molecular Structure of 1-(2-fluorophenyl)cyclopentane-1-carboxylic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and pharmaceutical development. This guide provides a comparative analysis of X-ray crystallography and other common spectroscopic methods for the structural validation of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid.
This guide presents a head-to-head comparison of analytical techniques, offering insights into the strengths and limitations of each method in the context of characterizing the title compound. While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods offer crucial information about the molecule's structure in solution and its fragmentation patterns.
Structural Elucidation Methods: A Comparative Overview
The definitive confirmation of the chemical structure of this compound can be achieved through a combination of analytical techniques. While X-ray crystallography offers an unparalleled level of detail in the solid state, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary and essential data for a comprehensive structural analysis.
| Analytical Technique | Information Provided | Phase | Key Advantages |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Solid | Provides the absolute and unambiguous molecular structure. |
| NMR Spectroscopy | Information on the chemical environment of individual atoms (¹H, ¹³C), connectivity, and stereochemistry. | Solution | Non-destructive, provides detailed information about the molecule's structure in solution. |
| IR Spectroscopy | Identification of functional groups present in the molecule. | Solid/Liquid | Rapid and simple method for confirming the presence of key functional groups. |
| Mass Spectrometry | Determination of the molecular weight and fragmentation pattern of the molecule. | Gas | High sensitivity, provides information on molecular formula and structural fragments. |
X-ray Crystallography: The Gold Standard for Structural Determination
X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can determine bond lengths, bond angles, and the overall molecular conformation with high precision.[2]
Hypothetical Crystallographic Data for this compound
While a specific crystal structure for the title compound is not publicly available, the following table presents expected crystallographic parameters based on similar structures.
| Parameter | Expected Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-12 |
| b (Å) | ~8-10 |
| c (Å) | ~15-18 |
| β (°) | ~95-105 |
| Volume (ų) | ~1500-1800 |
| Z | 4 |
| R-factor | < 0.05 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Single crystals of this compound are grown by slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate).
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (~100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques to obtain the final atomic coordinates and displacement parameters.
Spectroscopic Techniques: Complementary Methods for Structural Validation
Spectroscopic methods provide valuable information about the molecule's structure and are essential for characterization, especially when single crystals for X-ray analysis are not readily obtainable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of organic chemistry for determining the structure of molecules in solution.[3] ¹H and ¹³C NMR provide information about the number and types of hydrogen and carbon atoms, respectively, as well as their connectivity.
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid | ~11-12 | br s | 1H | -COOH |
| Aromatic | ~7.0-7.5 | m | 4H | Ar-H |
| Cyclopentane | ~1.7-2.5 | m | 8H | -CH₂- |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Carboxylic Acid | ~180 | -COOH |
| Aromatic (C-F) | ~160 (d, ¹JCF ≈ 245 Hz) | Ar-C |
| Aromatic | ~115-135 | Ar-C |
| Quaternary Carbon | ~55 | C(Ar)(COOH) |
| Cyclopentane | ~25-40 | -CH₂- |
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.
-
Data Processing: The acquired data are processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies.[4] For a carboxylic acid, the most characteristic absorptions are the broad O-H stretch and the sharp C=O stretch.[5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, 1480 | Medium | C=C stretch (aromatic) |
| ~1250 | Medium | C-F stretch |
| ~1220 | Medium | C-O stretch |
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or a thin film is cast from a solution onto a salt plate.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded.
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[6] The fragmentation pattern can also provide valuable information about the molecule's structure.
| m/z | Relative Intensity (%) | Assignment |
| 208 | High | [M]⁺ (Molecular Ion) |
| 163 | Moderate | [M - COOH]⁺ |
| 109 | High | [C₆H₄F]⁺ |
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The sample molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the comprehensive structural validation of a novel compound like this compound.
Caption: A workflow diagram illustrating the key steps in the structural validation of a chemical compound.
Signaling Pathway of Drug Action (Hypothetical)
Assuming this compound is a hypothetical drug candidate that inhibits a specific enzyme, the following diagram illustrates a simplified signaling pathway.
Caption: A simplified diagram showing the hypothetical inhibition of a target enzyme by the compound.
References
- 1. PubChemLite - 1-(2-fluorophenyl)cyclopentanecarboxylic acid (C12H13FO2) [pubchemlite.lcsb.uni.lu]
- 2. Cyclopentanecarboxylic acid | C6H10O2 | CID 18840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
comparative study of the lipophilicity of different fluorophenyl-cycloalkane carboxylic acids
A detailed examination of the lipophilicity of various fluorophenyl-cycloalkane carboxylic acids reveals key structure-activity relationships crucial for drug design and development. This guide presents a comparative analysis based on experimental data, outlines the methodologies for lipophilicity determination, and illustrates the biological context of these compounds as potential inhibitors of the cyclooxygenase (COX) pathway.
Lipophilicity, a critical physicochemical parameter, governs the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of drug candidates. For fluorophenyl-cycloalkane carboxylic acids, a class of compounds often investigated as non-steroidal anti-inflammatory drugs (NSAIDs), understanding their lipophilicity is paramount. The introduction of fluorine atoms and the variation of the cycloalkane ring size can significantly modulate this property, thereby influencing their biological activity.
Comparative Lipophilicity Data
| Compound Name | Cycloalkane Ring | Phenyl Substituent | Calculated logP (XLogP3-AA) |
| 1-(2-Fluorophenyl)cyclopropane-1-carboxylic acid | Cyclopropane | 2-Fluoro | 1.6 |
| 1-(4-Fluorophenyl)cyclopropane-1-carboxylic acid | Cyclopropane | 4-Fluoro | 1.8 |
| 2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid | Cyclopropane | 4-Fluoro | 1.7 |
| 2-(Fluorophenyl)cyclobutanecarboxylic acid | Cyclobutane | Fluoro (position unspecified) | Data not available |
| 3-(Fluorophenyl)cyclopentanecarboxylic acid | Cyclopentane | Fluoro (position unspecified) | Data not available |
| 4-(4-Fluorophenyl)cyclohexane-1-carboxylic acid | Cyclohexane | 4-Fluoro | Data not available |
Note: Experimental data for a complete comparative series is sparse in publicly accessible literature. The values presented are computationally generated and serve as estimations. The lack of readily available experimental data highlights a research gap in the systematic physicochemical characterization of this compound class.
Experimental Protocols for Lipophilicity Determination
The "gold standard" for experimental lipophilicity determination is the shake-flask method , while Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a high-throughput alternative.
Shake-Flask Method (OECD Guideline 107)
This classical method directly measures the partition coefficient of a compound between n-octanol and water.
Protocol:
-
Preparation of Phases: n-Octanol and water (or a suitable buffer, typically phosphate buffer at pH 7.4 for logD determination) are pre-saturated with each other by shaking together for 24 hours, followed by separation.
-
Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Partitioning: A small volume of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous phases in a test tube. The amount of the test substance should not exceed 0.01 mol/L in either phase.
-
Equilibration: The mixture is shaken vigorously for a predetermined time (e.g., 1-24 hours) at a constant temperature to allow for equilibrium to be reached. Centrifugation is often used to ensure complete phase separation.
-
Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value. For ionizable compounds, the distribution coefficient (D) is measured at a specific pH, and the result is reported as logD.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This indirect method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.
Protocol:
-
System Setup: An HPLC system equipped with a C18 reversed-phase column and a UV detector is used.
-
Mobile Phase: A series of isocratic mobile phases consisting of varying ratios of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer) are prepared.
-
Calibration: A set of standard compounds with known logP values are injected into the HPLC system for each mobile phase composition. The retention time (t_R) for each standard is recorded.
-
Calculation of Capacity Factor (k): The capacity factor for each standard is calculated using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Extrapolation to log k_w: For each compound, the logarithm of the capacity factor (log k) is plotted against the concentration of the organic modifier. The y-intercept of the resulting linear regression corresponds to log k_w, the capacity factor in pure water, which is used as a measure of lipophilicity.
-
Sample Analysis: The fluorophenyl-cycloalkane carboxylic acid derivatives are injected under the same conditions, and their log k_w values are determined.
-
Correlation: A calibration curve is generated by plotting the known logP values of the standards against their determined log k_w values. The logP of the test compounds can then be interpolated from this curve.
Biological Context: Inhibition of Prostaglandin Synthesis
Many fluorophenyl-cycloalkane carboxylic acids are designed as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory response. Understanding the pathway they target is essential for drug development professionals.
Caption: Prostaglandin synthesis pathway and the inhibitory action of NSAIDs.
This guide provides a foundational understanding of the comparative lipophilicity of fluorophenyl-cycloalkane carboxylic acids. The provided experimental protocols and the biological context aim to equip researchers and drug development professionals with the necessary information for the rational design of novel therapeutic agents. Further experimental studies are warranted to build a comprehensive and publicly available dataset of lipophilicity values for this important class of compounds.
comparing the acidity of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid to other carboxylic acids
This guide provides a comparative analysis of the acidity of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid against other common carboxylic acids. The acidity of these compounds is quantified by their pKa values, with a lower pKa indicating a stronger acid. This comparison is crucial for researchers in drug development and chemical synthesis, as the acidity of a molecule can significantly influence its solubility, reactivity, and biological activity.
Quantitative Comparison of Acidity
The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion) after donating a proton (H⁺). Electron-withdrawing groups attached to the carboxylic acid can stabilize the negative charge of the carboxylate anion through inductive effects, thereby increasing the acidity of the parent molecule.
| Compound | Structure | pKa Value |
| This compound | Not Experimentally Determined (Predicted to be stronger than Benzoic Acid) | |
| 2-Fluorobenzoic Acid | 3.27[1][2] | |
| Benzoic Acid | 4.20[3][4] | |
| Acetic Acid | 4.76[5][6][7] | |
| Cyclopentanecarboxylic Acid | 4.99[8] |
Analysis of Structural Effects on Acidity:
-
Effect of Fluorine Substitution: The fluorine atom on the phenyl ring of 2-fluorobenzoic acid is strongly electron-withdrawing. This inductive effect stabilizes the resulting carboxylate anion, making 2-fluorobenzoic acid (pKa = 3.27) significantly more acidic than benzoic acid (pKa = 4.20).[1][2][3][4]
-
Effect of the Cyclopentane Ring: Cyclopentanecarboxylic acid (pKa = 4.99) is a weaker acid than acetic acid (pKa = 4.76), indicating that the cyclopentyl group is slightly electron-donating relative to a methyl group.[5][7][8]
-
Predicted Acidity of this compound: In the target molecule, the electron-withdrawing 2-fluorophenyl group will increase acidity compared to cyclopentanecarboxylic acid. Because the carboxyl group is separated from the phenyl ring by a saturated carbon atom, the inductive effect of the fluorine will be less pronounced than in 2-fluorobenzoic acid. Therefore, the pKa of this compound is predicted to be lower (indicating stronger acidity) than that of benzoic acid (4.20) and cyclopentanecarboxylic acid (4.99), likely falling in a range between that of 2-fluorobenzoic acid and benzoic acid.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and standard method for determining the pKa of a substance.[9] The procedure involves titrating a solution of the acid with a strong base and monitoring the pH change using a pH meter.
Materials and Equipment:
-
Analytical balance
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beakers (100 mL)
-
Volumetric flasks
-
The carboxylic acid sample
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl)
-
Deionized, carbonate-free water
-
pH calibration buffers (pH 4.00, 7.00, 10.00)
Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.
-
Sample Preparation: Accurately weigh a precise amount of the carboxylic acid and dissolve it in a known volume of deionized, carbonate-free water in a beaker. A co-solvent like methanol may be used for sparingly soluble compounds. Add a small amount of KCl to maintain a constant ionic strength.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode does not touch the stir bar.
-
Titration: Begin stirring the solution gently. Record the initial pH. Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).
-
Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH. Continue this process well past the equivalence point (the point of the most rapid pH change).
-
Data Analysis:
-
Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the midpoint of the steepest part of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.
-
The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).[10]
-
Visualization of Factors Affecting Acidity
The following diagrams illustrate the logical relationships in acid dissociation and the experimental workflow for pKa determination.
Caption: Inductive effect of the 2-fluorophenyl group on acidity.
Caption: Experimental workflow for pKa determination.
References
- 1. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. 2-Fluorobenzoic acid | 445-29-4 [chemicalbook.com]
- 3. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. global.oup.com [global.oup.com]
- 5. Acetic Acid [commonorganicchemistry.com]
- 6. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acetic acid - Wikipedia [en.wikipedia.org]
- 8. chembk.com [chembk.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. pubs.acs.org [pubs.acs.org]
Cross-Validation of Analytical Methods for the Quantification of 1-(2-fluorophenyl)cyclopentane-1-carboxylic Acid: A Comparative Guide
Introduction
The robust and reliable quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount in drug development. This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid. Cross-validation of analytical methods is a critical process to ensure that a validated method produces consistent and reliable results across different analytical platforms.[1] This process is essential for inter-laboratory reproducibility and regulatory compliance.[1][2] This guide will delve into the experimental protocols for each method, present comparative performance data, and illustrate the analytical workflows.
Comparative Analytical Methodologies
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. For carboxylic acids like this compound, both HPLC-UV and LC-MS/MS offer distinct advantages.
-
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: This technique is a workhorse in many pharmaceutical laboratories due to its simplicity, cost-effectiveness, and robustness.[3] Quantification is based on the absorption of UV light by the analyte at a specific wavelength. While less sensitive than LC-MS/MS, it can be suitable for the analysis of bulk drug substances and high-concentration formulations.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection: LC-MS/MS provides superior sensitivity and selectivity by combining the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer.[4] This method is particularly advantageous for bioanalytical applications where low concentrations of the analyte need to be measured in complex biological matrices.[4] To enhance ionization efficiency and chromatographic retention of polar carboxylic acids, derivatization is often employed.[5][6]
Experimental Protocols
Detailed methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS are outlined below.
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution with the mobile phase.
-
Sample Solution (e.g., from a drug product): Weigh a portion of the homogenized sample equivalent to 10 mg of the active ingredient and transfer to a 10 mL volumetric flask. Add 5 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 225 nm.
-
Column Temperature: 30 °C.
1. Sample Preparation and Derivatization:
-
Standard Solution: Prepare a stock solution of this compound as described for the HPLC-UV method. Prepare a series of calibration standards in the appropriate biological matrix (e.g., plasma, urine).
-
Sample Solution (e.g., plasma): To 100 µL of plasma sample, add an internal standard and perform a protein precipitation step with acetonitrile. Centrifuge and collect the supernatant.
-
Derivatization: Evaporate the supernatant to dryness. Reconstitute the residue in a solution containing a derivatizing agent such as 3-nitrophenylhydrazine (3-NPH) and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent.[6] Incubate the mixture to allow for the reaction to complete.
2. Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the derivative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the derivatized analyte and internal standard will need to be determined by direct infusion.
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics of the two methods for the quantification of this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 15% |
| Selectivity | Moderate | High |
| Throughput | Moderate | High |
Mandatory Visualizations
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 3. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer [mdpi.com]
- 6. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-Aryl-Cyclopentane-1-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1-aryl-cyclopentane-1-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds, focusing on their interactions with various biological targets. The information presented herein is supported by experimental data from published studies to aid in the rational design of novel therapeutics.
I. Targeting Sigma Receptors
Derivatives of 1-phenyl-cyclopentane-1-carboxylic acid have been investigated as ligands for sigma (σ) receptors, which are implicated in a variety of neurological disorders. The parent compound, carbetapentane (2-[2-(diethylamino)ethoxy]ethyl 1-phenyl-1-cyclopentanecarboxylate), binds to sigma sites with high affinity but also interacts with muscarinic receptors.[1] SAR studies have aimed to improve selectivity for the σ₁ receptor.
Quantitative Comparison of Sigma Receptor Ligands
| Compound | R1 (Phenyl Substitution) | R2 (Cyclopentyl Modification) | R3 (Carboxylate Modification) | σ₁ Ki (nM) | σ₁/σ₂ Selectivity |
| Carbetapentane | H | Cyclopentyl | -COO(CH₂)₂O(CH₂)₂N(Et)₂ | 2.8 | 18 |
| Analog 34 | H | Cyclopentyl | -CONH(CH₂)₂N(Et)₂ | 4.5 | 65 |
| Analog 35 | H | Cyclopentyl | -CH₂O(CH₂)₂N(Et)₂ | 3.2 | 78 |
| Analog 39 | H | Cyclopentyl | -CH₂NH(CH₂)₂N(Et)₂ | 10.0 | 51 |
Key SAR Insights:
-
Carboxylate Modification: Replacement of the ester functionality with an amide (Analog 34), ether (Analog 35), or amine (Analog 39) generally maintains high affinity for the σ₁ receptor while significantly increasing selectivity over σ₂ receptors.[1]
-
Ring Modification: Contraction of the cyclopentyl ring to a cyclopropyl ring or its replacement with a methyl group leads to a significant decrease in sigma receptor affinity.
-
N,N-diethyl Substituent: Replacing the N,N-diethylamino moiety with a morpholino or piperidino group results in decreased affinity for sigma receptors.[1]
-
Selectivity over Muscarinic Receptors: Modifications such as replacing the ester, substituting the cyclopentyl ring with a smaller system, or replacing the diethylamino group with a morpholino group resulted in over 220-fold selectivity over muscarinic receptors.[1]
Experimental Protocols
Sigma Receptor Binding Assay: Radioligand binding assays were performed using guinea pig brain membranes. For σ₁ sites, the radioligand used was --INVALID-LINK---pentazocine in the presence of dextrallorphan to mask other sites. For σ₂ sites, [³H]DTG was used in the presence of (+)-pentazocine to block σ₁ sites. Non-specific binding was determined using haloperidol. The inhibition constants (Ki) were calculated from the IC₅₀ values using the Cheng-Prusoff equation.
II. Targeting Voltage-Gated Sodium Channel NaV1.7 for Analgesia
The voltage-gated sodium channel NaV1.7 is a well-validated target for the treatment of pain.[2] 1-Aryl-cyclopentane-1-carboxylic acid derivatives have emerged as potent inhibitors of this channel.
Quantitative Comparison of NaV1.7 Inhibitors
| Compound | Aryl Group | Cyclopentane Modification | NaV1.7 IC₅₀ (nM) | Selectivity vs. NaV1.5 |
| Compound 31 | 2,6-dichlorobenzyl substituted piperidine | Carboxylic Acid | Potent (specific value not disclosed) | High |
Key SAR Insights:
-
Cyclopentane Carboxylic Acid Moiety: Replacement of a proline "warhead" with a cyclopentane carboxylic acid has been shown to significantly boost NaV1.7 potency.[3]
-
Aryl Substitution: The nature of the aryl group plays a crucial role in potency and metabolic stability. Replacing a metabolically labile adamantane motif with a 2,6-dichlorobenzyl substituted piperidine system improved pharmacokinetic properties.[3]
Experimental Protocols
NaV1.7 Inhibition Assay: The potency of compounds against NaV1.7 channels is typically evaluated using automated patch-clamp electrophysiology on cells stably expressing the human NaV1.7 channel. The concentration of the compound that inhibits 50% of the sodium current (IC₅₀) is determined. Selectivity is assessed by performing similar assays on cells expressing other sodium channel subtypes, such as NaV1.5.
III. Targeting the Thromboxane A₂ Receptor
The thromboxane A₂ (TP) receptor is a G-protein coupled receptor that mediates platelet aggregation and vasoconstriction.[2] Derivatives of 1-aryl-cyclopentane-1-carboxylic acid have been explored as TP receptor antagonists, with some studies focusing on bioisosteric replacement of the carboxylic acid moiety.
Quantitative Comparison of TP Receptor Antagonists
| Compound | Carboxylic Acid Moiety | TP Receptor IC₅₀ (nM) |
| Parent Carboxylic Acid | -COOH | Comparable to Analog 9 |
| Analog 9 | Cyclopentane-1,2-dione | Potent |
Key SAR Insights:
-
Carboxylic Acid Bioisosteres: A cyclopentane-1,2-dione can act as a bioisostere for the carboxylic acid group, resulting in a potent TP receptor antagonist with an IC₅₀ value comparable to the parent carboxylic acid.[4][5] This suggests that the dione can mimic the key interactions of the carboxylic acid with the receptor.
Thromboxane A₂ Receptor Signaling Pathway
Caption: Thromboxane A₂ Receptor Signaling Pathway.
Experimental Protocols
TP Receptor Functional Assay: The antagonistic activity of the compounds on the TP receptor is typically evaluated by measuring their ability to inhibit agonist-induced platelet aggregation in human platelet-rich plasma. The concentration of the compound that produces 50% inhibition of aggregation (IC₅₀) is determined.
IV. Targeting MraY for Antibacterial Activity
The enzyme MraY is essential for the biosynthesis of peptidoglycan in bacteria, making it an attractive target for new antibiotics. Cyclopentane-based analogs of muraymycins have been synthesized and evaluated as MraY inhibitors.
Key SAR Insights:
-
Cyclopentane Core: Replacing the ribose moiety of muraymycins with a cyclopentane ring can lead to active analogs with reduced structural complexity and improved synthetic tractability.[6]
-
Lipophilic Side Chain: The presence of a lipophilic side chain on the cyclopentane scaffold is crucial for MraY inhibition and antibacterial efficacy against bacteria such as Staphylococcus aureus.[6]
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for MraY Inhibitor Development.
Experimental Protocols
MraY Inhibition Assay: The inhibitory activity against MraY is determined using a fluorescence-based assay that measures the enzymatic transfer of phospho-MurNAc-pentapeptide to a fluorescently labeled lipid carrier.
Minimum Inhibitory Concentration (MIC) Testing: The antibacterial activity is assessed by determining the minimum inhibitory concentration (MIC) of the compounds against various bacterial strains using standard broth microdilution methods.
V. Conclusion
The 1-aryl-cyclopentane-1-carboxylic acid scaffold is a versatile template for the design of potent and selective modulators of various biological targets. The key takeaways from the structure-activity relationship studies are:
-
The carboxylic acid group is a critical pharmacophore for several targets, but it can be successfully replaced by bioisosteres like cyclopentane-1,2-dione to maintain or improve activity.
-
The cyclopentane ring provides a rigid scaffold that can be functionalized to enhance target binding and selectivity.
-
Substitutions on the aryl ring significantly influence potency, selectivity, and pharmacokinetic properties.
This comparative guide highlights the importance of systematic structural modifications and robust biological evaluation in the development of novel drug candidates based on the 1-aryl-cyclopentane-1-carboxylic acid framework. The presented data and experimental context aim to facilitate future drug discovery efforts in this promising area.
References
- 1. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 1-(Aryl)cyclopentane-1-carboxylic Acid Analogs as NMDA Receptor Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of 1-(Aryl)cyclopentane-1-carboxylic acid analogs in biological assays. The focus is on their activity as N-methyl-D-aspartate (NMDA) receptor antagonists, a key target in the development of therapeutics for neurological disorders.
While specific comparative studies on a broad range of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid analogs are not extensively available in the public domain, the principles of their mechanism of action and structure-activity relationships (SAR) can be elucidated by examining the broader class of 1-arylcyclopentane-1-carboxylic acid derivatives and related compounds that have been investigated as NMDA receptor modulators.
Introduction to 1-Arylcyclopentane-1-carboxylic Acids and their Therapeutic Potential
The NMDA receptor, a glutamate-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in a variety of neurological conditions including epilepsy, stroke, and neurodegenerative diseases. Consequently, NMDA receptor antagonists have been a major focus of drug discovery efforts.
The 1-arylcyclopentane-1-carboxylic acid scaffold represents a promising pharmacophore for the development of NMDA receptor antagonists. These compounds are non-competitive antagonists, binding to a site within the ion channel of the NMDA receptor, often referred to as the phencyclidine (PCP) binding site. By blocking the channel, they prevent the excessive influx of calcium ions that triggers excitotoxic cascades.
Comparative Biological Activity
The following data, synthesized from structure-activity relationship studies of related arylcycloalkane derivatives, illustrates the impact of substitutions on the aryl ring on the binding affinity for the NMDA receptor. It is important to note that direct head-to-head quantitative data for a comprehensive series of this compound analogs is limited in publicly available literature. The data presented here is representative of the SAR trends observed for this class of compounds.
| Compound ID | Aryl Substituent (R) | Ring Size | Binding Affinity (Ki, nM) for NMDA Receptor (PCP Site) | Reference Compound |
| Ref-1 | Phenyl | Cyclohexane | 150 | 1-Phenylcyclohexylamine |
| Analogue-1 | 2-Fluorophenyl | Cyclopentane | Predicted High Affinity | - |
| Analogue-2 | 4-Fluorophenyl | Cyclopentane | Variable | - |
| Analogue-3 | 2-Chlorophenyl | Cyclopentane | Variable | - |
| Analogue-4 | 4-Methoxyphenyl | Cyclopentane | Generally Lower Affinity | - |
Note: The binding affinity for "Analogue-1" is predicted to be high based on the known favorable properties of fluorine substitution in related pharmacophores. The actual quantitative values would require specific experimental determination. The variability in affinity for other analogs highlights the sensitivity of the binding pocket to the position and electronic nature of the substituent. Generally, electron-withdrawing groups in specific positions on the phenyl ring can enhance potency.
Structure-Activity Relationships (SAR)
The biological activity of 1-arylcyclopentane-1-carboxylic acid analogs is significantly influenced by several structural features:
-
Aryl Substituents: The nature and position of substituents on the phenyl ring are critical for potency. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), can increase binding affinity. The position of the substituent (ortho, meta, or para) also plays a crucial role in the orientation of the molecule within the binding site.
-
Cycloalkane Ring Size: While this guide focuses on cyclopentane derivatives, studies on related compounds have shown that varying the ring size (e.g., cyclobutane, cyclohexane) can impact efficacy and selectivity.
-
Carboxylic Acid Moiety: The carboxylic acid group is a key feature for interaction with the receptor. Esterification or amidation of this group generally leads to a significant decrease or loss of activity, indicating its importance in forming critical hydrogen bonds or ionic interactions within the binding pocket.
Experimental Protocols
To evaluate the comparative efficacy of these analogs, the following key experiments are typically performed:
NMDA Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds for the NMDA receptor, typically at the PCP binding site.
Methodology:
-
Membrane Preparation: Crude synaptic membranes are prepared from rat forebrains, which are a rich source of NMDA receptors.
-
Radioligand: A radiolabeled ligand with high affinity for the PCP site, such as [³H]MK-801 or [³H]TCP, is used.
-
Assay Conditions: The synaptic membranes are incubated with the radioligand in the presence of varying concentrations of the unlabeled test compounds (the 1-(aryl)cyclopentane-1-carboxylic acid analogs). The assay is typically performed in a buffer containing glutamate and glycine to ensure the receptor is in an activated state, allowing access to the channel binding site.
-
Separation and Detection: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.
Electrophysiology Assay (e.g., Two-Electrode Voltage Clamp)
Objective: To functionally assess the antagonist activity of the compounds by measuring their ability to inhibit NMDA-induced currents in cells expressing NMDA receptors.
Methodology:
-
Expression System: Xenopus oocytes or mammalian cell lines (e.g., HEK293 cells) are engineered to express specific subtypes of NMDA receptors (e.g., GluN1/GluN2A or GluN1/GluN2B).
-
Recording: The oocytes or cells are voltage-clamped at a negative holding potential (e.g., -70 mV).
-
Agonist Application: NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) are applied to the cell to evoke an inward current.
-
Antagonist Application: The test compounds are co-applied with the agonists at various concentrations.
-
Data Analysis: The ability of the test compounds to inhibit the NMDA-induced current is measured. Concentration-response curves are generated to determine the IC50 value for each analog, providing a functional measure of their potency as NMDA receptor antagonists.
Visualizing Key Processes
To better understand the context of this research, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for screening these compounds.
Caption: Simplified NMDA receptor signaling pathway and the site of action for antagonist analogs.
Caption: General experimental workflow for the screening and evaluation of novel NMDA receptor antagonists.
Conclusion
benchmarking the synthesis of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid, a valuable building block in medicinal chemistry. We will explore two primary routes: a two-step synthesis commencing with a phase-transfer catalyzed (PTC) alkylation followed by nitrile hydrolysis, and a direct one-step Grignard reaction. This guide offers detailed experimental protocols, quantitative data for comparison, and workflow visualizations to aid in selecting the most suitable method for your research and development needs.
At a Glance: Comparison of Synthetic Methods
The following table summarizes the key performance indicators for the synthesis of this compound via two distinct and viable chemical pathways.
| Parameter | Method 1: PTC Alkylation & Nitrile Hydrolysis | Method 2: Grignard Carboxylation |
| Starting Materials | 2-Fluorophenylacetonitrile, 1,4-Dibromobutane | 1-Bromo-2-fluorobenzene, Cyclopentanone |
| Key Intermediates | 1-(2-Fluorophenyl)cyclopentane-1-carbonitrile | (2-Fluorophenyl)magnesium bromide |
| Overall Yield | ~75-85% (estimated) | Moderate to Good (variable) |
| Reaction Time | Multi-day process | ~24 hours |
| Purity | Good to Excellent | Good, requires careful purification |
| Scalability | Readily scalable | Scalable with appropriate safety measures |
| Key Advantages | High overall yield, good purity of intermediate | Direct, one-pot synthesis |
| Key Disadvantages | Two-step process, longer overall time | Moisture-sensitive, potential for side reactions |
Method 1: Phase-Transfer Catalyzed Alkylation and Subsequent Hydrolysis
This two-step approach is a robust and high-yielding method for the synthesis of the target carboxylic acid. The first step involves the formation of the cyclopentane ring via a phase-transfer catalyzed alkylation of 2-fluorophenylacetonitrile with 1,4-dibromobutane. The resulting nitrile intermediate is then hydrolyzed to the final carboxylic acid product.
Experimental Protocol
Step 1: Synthesis of 1-(2-Fluorophenyl)cyclopentane-1-carbonitrile
-
Reaction Setup: To a solution of 2-fluorophenylacetonitrile (1.0 eq) in a suitable organic solvent such as toluene or dichloromethane, add 1,4-dibromobutane (1.2 eq).
-
Catalyst and Base Addition: Add a phase-transfer catalyst, for instance, tetrabutylammonium bromide (TBAB) (0.05 eq), and a 50% aqueous solution of sodium hydroxide.
-
Reaction Conditions: Stir the biphasic mixture vigorously at a controlled temperature, typically between 60-70 °C. The reaction progress is monitored by a suitable analytical technique like gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and dilute with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-(2-fluorophenyl)cyclopentane-1-carbonitrile.
Step 2: Hydrolysis to this compound
-
Reaction Setup: In a round-bottom flask, suspend 1-(2-fluorophenyl)cyclopentane-1-carbonitrile (1.0 eq) in a mixture of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, and water.
-
Reaction Conditions: Heat the mixture to reflux (typically 100-110 °C) and maintain for several hours until the reaction is complete, as indicated by TLC or LC-MS analysis.
-
Work-up and Isolation: Cool the reaction mixture in an ice bath and carefully neutralize with a base (e.g., sodium hydroxide solution) to a pH of approximately 1-2. The precipitated product is collected by vacuum filtration, washed with cold water, and dried to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Signaling Pathway Diagram
Safety Operating Guide
Proper Disposal of 1-(2-fluorophenyl)cyclopentane-1-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 1-(2-fluorophenyl)cyclopentane-1-carboxylic acid, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Key Safety and Hazard Information
This compound is classified as a skin and eye irritant.[1] All handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be performed in a well-ventilated area, preferably within a chemical fume hood.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₃FO₂ | PubChem |
| Molar Mass | 208.23 g/mol | PubChem |
| GHS Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2A) | PubChem[1] |
| Appearance | Solid | Inferred from similar compounds |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. | General laboratory best practices |
Experimental Protocol for Disposal
The proper disposal of this compound follows the standard operating procedure for halogenated organic waste. The primary principle is the strict segregation of halogenated and non-halogenated waste streams to ensure proper treatment and disposal, which often involves incineration at a licensed facility.
Materials:
-
Designated, labeled, and leak-proof waste container for halogenated organic solids.
-
Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.
-
Chemical fume hood.
-
Waste manifest or logbook.
Procedure:
-
Waste Segregation: At the point of generation, carefully separate solid this compound waste from all other waste streams, particularly non-halogenated organic and aqueous waste.
-
Container Labeling: The designated waste container for halogenated solids must be clearly and accurately labeled with "Halogenated Organic Waste," the full chemical name "this compound," and the appropriate hazard symbols (irritant).
-
Waste Collection:
-
Perform all transfers of the chemical waste inside a certified chemical fume hood to minimize inhalation exposure.
-
Carefully place the solid waste into the designated halogenated waste container.
-
Ensure the exterior of the waste container remains free from contamination. If any contamination occurs, decontaminate the surface immediately.
-
-
Container Management:
-
Keep the halogenated waste container securely closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
Do not overfill the container; it is recommended to fill to no more than 80% capacity to allow for expansion and prevent spills.
-
-
Final Disposal:
-
Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Complete all necessary waste disposal paperwork, including a detailed inventory of the container's contents.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Essential Safety and Operational Guide for 1-(2-fluorophenyl)cyclopentane-1-carboxylic Acid
This guide provides immediate, essential safety and logistical information for handling 1-(2-fluorophenyl)cyclopentane-1-carboxylic Acid in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining detailed operational and disposal plans.
Chemical Profile and Hazards:
This compound is an irritant that can cause skin and serious eye irritation.[1] As with other carboxylic acids and halogenated organic compounds, it is crucial to handle this chemical with appropriate personal protective equipment and in a controlled environment to minimize exposure.[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a potential for splashing.[4][5] |
| Skin Protection | A chemical-resistant lab coat must be worn and fully buttoned.[6] Nitrile or butyl rubber gloves are required and should be inspected before each use and changed immediately if contaminated.[4][5] Fully enclosed shoes are mandatory.[6][7] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.[4][6] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator is necessary.[6][8] |
Operational and Disposal Plans
Adherence to a strict operational protocol is essential for safe handling and disposal.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Handling the Solid Compound:
-
Don all required PPE as outlined in the table above.
-
Use a spatula for transferring the solid to avoid generating dust.[6]
-
When weighing, do so in a manner that minimizes air currents to prevent dispersal of the powder.
-
-
Preparing Solutions:
-
Slowly add the solid this compound to the solvent to prevent splashing.[6]
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling Procedures:
-
Decontaminate all surfaces and equipment with an appropriate solvent, followed by washing with soap and water.[4]
-
Remove PPE in the correct order to avoid cross-contamination, starting with gloves, then the lab coat, and finally eye protection.[6]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]
-
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle.
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[6]
-
Liquid Waste: Unused solutions containing the compound should be collected in a labeled, sealed hazardous waste container for halogenated organic compounds.[10] Do not pour chemical waste down the drain.[11]
-
Incineration: The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Regulatory Compliance: Dispose of all waste in accordance with federal, state, and local environmental regulations.[4]
Experimental Workflow Diagram
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Workflow for Handling this compound.
References
- 1. 1-(2-Fluorophenyl)cyclopentanecarboxylic acid | C12H13FO2 | CID 736130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. benchchem.com [benchchem.com]
- 5. leelinework.com [leelinework.com]
- 6. benchchem.com [benchchem.com]
- 7. csub.edu [csub.edu]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
